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  • Product: BMS-344577
  • CAS: 288079-93-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to BMS-345541: A Selective Allosteric IKK Inhibitor for Advanced Research

Section 1: Core Compound Analysis and Structural Elucidation This guide provides a comprehensive technical overview of BMS-345541, a pivotal research tool for interrogating the IκB kinase (IKK)/NF-κB signaling pathway. I...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Core Compound Analysis and Structural Elucidation

This guide provides a comprehensive technical overview of BMS-345541, a pivotal research tool for interrogating the IκB kinase (IKK)/NF-κB signaling pathway. It is critical to begin by clarifying the precise chemical nature of this compound. While the topic of interest was initially framed around an "aroylguanidine-based lactam derivative," a rigorous review of the scientific literature confirms that BMS-345541 does not belong to this chemical class.

BMS-345541 is chemically identified as 4-(2'-aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline .[1][2] Its core is a tricyclic imidazo[1,2-a]quinoxaline scaffold, which is fundamental to its high selectivity and potent biological activity.[1][3] This distinction is crucial for researchers in medicinal chemistry and drug development, as the scaffold dictates the compound's structure-activity relationship (SAR), physicochemical properties, and mechanism of action. This guide will proceed with the correct structural and mechanistic details pertinent to the imidazo[1,2-a]quinoxaline class.

Section 2: The IKK/NF-κB Signaling Axis: The Molecular Target

The Nuclear Factor-κB (NF-κB) family of transcription factors are master regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[4] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and cancers.[4][5][6]

The activity of NF-κB is primarily controlled by the IκB kinase (IKK) complex. This complex consists of two catalytic subunits, IKKα (IKK-1) and IKKβ (IKK-2), and a regulatory subunit, NF-κB essential modulator (NEMO/IKKγ).[4][5][7] In the canonical pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) activate the IKK complex, leading to the phosphorylation of the inhibitor of κB (IκBα) by IKKβ.[8][9] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (typically p50/RelA), allowing it to translocate to the nucleus and initiate the transcription of target genes.[9]

Given its central role, the IKK complex, and particularly the IKKβ subunit, has been a major focus for the development of therapeutic inhibitors.[10][11]

NF_Kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_Complex Activates IkBa_p50_p65 IκBα - p50/p65 (Inactive Cytoplasmic Complex) IKK_Complex->IkBa_p50_p65 Phosphorylates IκBα BMS345541 BMS-345541 (Allosteric Inhibitor) BMS345541->IKK_Complex Inhibits p_IkBa p-IκBα p50_p65 p50/p65 Dimer (Active) IkBa_p50_p65->p50_p65 Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination & Proteasome->IkBa_p50_p65 Degrades IκBα Nucleus Nucleus p50_p65->Nucleus Nuclear Translocation Gene_Transcription Gene Transcription (Cytokines, Chemokines, Anti-apoptotic proteins) Nucleus->Gene_Transcription Promotes

Figure 1. Canonical NF-κB signaling pathway and the point of inhibition by BMS-345541.

Section 3: Mechanism of Action: Selective Allosteric Inhibition

A key feature that distinguishes BMS-345541 from many other kinase inhibitors is its allosteric mechanism of action.[2][12][13] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, BMS-345541 binds to a distinct, allosteric site on the IKK catalytic subunits.[12][13] This mode of binding confers several advantages:

  • High Selectivity: Allosteric sites are generally less conserved across the kinome than the ATP pocket, allowing for greater inhibitor selectivity. BMS-345541 demonstrates high selectivity for IKK, failing to inhibit a panel of 15 other kinases at concentrations up to 100 µM.[12]

  • Reduced Off-Target Effects: By avoiding the ATP-binding site, the potential for broad-spectrum kinase inhibition and associated toxicity is minimized, making it a "cleaner" tool for pathway-specific investigation.[14]

BMS-345541 exhibits preferential inhibition of IKKβ over IKKα. This is reflected in its half-maximal inhibitory concentration (IC₅₀) values. A binding model suggests that while BMS-345541 binds to similar allosteric sites on both IKK-1 and IKK-2, this binding affects the active sites of the subunits differently.[12][15] For IKK-2, binding is mutually exclusive with the IκBα substrate, whereas for IKK-1, it is mutually exclusive with ADP, providing a rationale for its isoform selectivity.[2][12]

Section 4: Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the imidazo[1,2-a]quinoxaline scaffold typically involves the condensation of a 2-aminoquinoxaline derivative with an α-haloketone. Subsequent modifications at various positions on the tricyclic core allow for the optimization of potency and pharmacokinetic properties.[3]

Structure-activity relationship studies on imidazo[1,2-a]quinoxaline and related heterocyclic systems have elucidated key features for IKKβ inhibition:[3][6][10][16]

  • The Tricyclic Core: The planar imidazo[1,2-a]quinoxaline system is essential for anchoring the molecule within the allosteric binding site.

  • The C4-Substituent: The (2'-aminoethyl)amino side chain at the C4 position is critical for potent inhibitory activity. Modifications to this chain, such as altering its length or basicity, can significantly impact binding and cellular permeability.

  • Methyl Groups: The methyl groups at the C1 and C8 positions contribute to favorable interactions within the binding pocket and influence the overall conformation of the molecule.

The causality behind these choices relates to optimizing non-covalent interactions (hydrogen bonds, hydrophobic interactions) with specific amino acid residues within the allosteric pocket of IKKβ, thereby maximizing binding affinity and inhibitory potency.

Section 5: Quantitative Bioactivity Profile

The potency and selectivity of BMS-345541 have been quantified across various enzymatic and cell-based assays. This data is crucial for designing experiments with appropriate dosing and for interpreting results.

Assay TypeTarget / Cell LineParameterValueReference(s)
Enzymatic Assay IKK-2 (IKKβ)IC₅₀0.3 µM[1][12][17][18]
IKK-1 (IKKα)IC₅₀4.0 µM[1][12][17][18]
Cell-Based Assay Stimulated IκBα PhosphorylationIC₅₀4.0 µM[12]
LPS-stimulated TNF-α (THP-1 cells)IC₅₀~1-5 µM[1][12]
LPS-stimulated IL-1β (THP-1 cells)IC₅₀~1-5 µM[1][12]
LPS-stimulated IL-6 (THP-1 cells)IC₅₀~1-5 µM[1][12]
LPS-stimulated IL-8 (THP-1 cells)IC₅₀~1-5 µM[1][12]

Section 6: Applications in Preclinical Research

The high selectivity and in vivo activity of BMS-345541 have established it as an indispensable tool for validating the role of the IKK/NF-κB pathway in various disease models.

  • Inflammation and Autoimmunity: BMS-345541 effectively blocks joint inflammation and destruction in mouse models of collagen-induced arthritis, demonstrating the therapeutic potential of IKK inhibition in rheumatoid arthritis.[19] Its ability to inhibit LPS-induced cytokine production in vivo makes it valuable for studying systemic inflammatory conditions like sepsis.[1][12][20]

  • Oncology: Constitutive NF-κB activity is a known driver of cell survival and chemoresistance in many cancers. BMS-345541 has been shown to:

    • Induce apoptosis and G2/M cell cycle arrest in T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[13][14][17]

    • Inhibit the growth of melanoma cells in vitro and in xenograft models.[21]

    • Suppress breast tumorigenesis and metastasis by targeting cancer stem cells in preclinical models.[1][22]

  • Neurobiology: Research has shown that BMS-345541 can ameliorate ischemic brain damage in mouse models of stroke (middle cerebral artery occlusion), suggesting a role for IKK/NF-κB signaling in neuronal death pathways.[23][24]

Section 7: Essential Experimental Protocols

The following protocols are synthesized from established methodologies and provide a self-validating framework for studying IKK inhibition.

Experimental_Workflow start Start: Compound Dilution enzymatic Protocol 7.1: In Vitro IKKβ Kinase Assay start->enzymatic Determine IC₅₀ cell_based Protocol 7.2: Cell-Based NF-κB Reporter Assay start->cell_based Confirm Cellular Potency enzymatic->cell_based downstream Downstream Cellular Assays (Cytokine ELISA, Western Blot) cell_based->downstream Validate Pathway Inhibition invivo Protocol 7.3: In Vivo Pharmacodynamic Assay downstream->invivo Translate to In Vivo Model end End: Data Analysis & Validation invivo->end

Figure 2. Integrated workflow for validating a novel IKK inhibitor using BMS-345541 as a control.
Protocol 7.1: In Vitro IKKβ Kinase Inhibition Assay

This protocol is based on a luminescent assay that quantifies ATP consumption (or ADP production) during the kinase reaction.

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human IKKβ enzyme in 1x Kinase Assay Buffer to a working concentration of ~10-20 ng/µL.

    • Prepare a substrate/ATP master mix in 1x Kinase Assay Buffer containing a peptide substrate (e.g., IKKtide) at ~0.2 mg/mL and ATP at a concentration near its Km (e.g., 25-50 µM).[25]

    • Prepare a 10-point serial dilution of BMS-345541 (and/or test compounds) in 100% DMSO, then dilute into 1x Kinase Assay Buffer to create 10x working stocks. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure (96-well plate):

    • Add 5 µL of 10x compound dilutions or vehicle control to appropriate wells.

    • Add 25 µL of diluted IKKβ enzyme to all wells except the "no enzyme" blank. Add 25 µL of 1x Kinase Assay Buffer to the blank wells.

    • Initiate the kinase reaction by adding 20 µL of the substrate/ATP master mix to all wells. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).[26]

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" blank signal from all other readings.

    • Normalize the data to the vehicle control (0% inhibition) and a known broad-spectrum kinase inhibitor like staurosporine (100% inhibition).

    • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Protocol 7.2: Cell-Based NF-κB Reporter Assay

This protocol uses a cell line stably or transiently transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Plating:

    • Plate HEK293T or similar cells containing an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the assay.

    • Allow cells to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with various concentrations of BMS-345541 (typically 0.1-10 µM) or vehicle control for 1-2 hours.[17]

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.[4][5] Include an unstimulated control.

  • Cell Lysis and Detection:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.[5]

    • Add 100 µL of a luciferase assay reagent to each well and immediately measure luminescence using a plate reader. If using a dual-luciferase system with a co-transfected control reporter (e.g., Renilla), follow the manufacturer's protocol for sequential injections and readings.[5]

  • Data Analysis:

    • Normalize the NF-κB (Firefly) luciferase signal to the control (Renilla) luciferase signal for each well to control for transfection efficiency and cell viability.

    • Calculate the fold induction of stimulated vs. unstimulated cells.

    • Determine the percent inhibition caused by BMS-345541 relative to the stimulated vehicle control and plot the dose-response curve to calculate the IC₅₀.

Protocol 7.3: In Vivo Pharmacodynamic Assay (LPS-induced TNF-α)

This protocol validates the in vivo activity of the inhibitor. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Dosing:

    • Use 8-10 week old mice (e.g., C57BL/6).

    • Administer BMS-345541 via oral gavage at desired doses (e.g., 10, 30, and 100 mg/kg).[15] Administer vehicle (e.g., water) to the control group.[14][17]

  • Inflammatory Challenge:

    • One hour after compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 0.1-1 mg/kg).

  • Sample Collection:

    • At the time of peak cytokine response (typically 90 minutes to 2 hours post-LPS challenge), collect blood via cardiac puncture or tail vein sampling into tubes containing an anticoagulant.

    • Centrifuge the blood to separate the plasma and store it at -80°C.

  • Cytokine Analysis:

    • Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the mean TNF-α levels in the inhibitor-treated groups to the vehicle-treated control group.

    • Calculate the percent inhibition of TNF-α production for each dose and determine if the effect is dose-dependent.

Section 8: Conclusion and Future Directions

BMS-345541 is a landmark compound that has been instrumental in validating IKKβ as a therapeutic target in a multitude of diseases. Its high selectivity, allosteric mechanism of action, and proven in vivo efficacy make it the gold standard positive control for research programs targeting the NF-κB pathway. While its own development for clinical use has not progressed, the insights gained from BMS-345541 continue to guide the design of next-generation IKK inhibitors with improved safety and therapeutic profiles. Future research will likely focus on leveraging the mechanistic understanding provided by tools like BMS-345541 to develop isoform-specific inhibitors (e.g., IKKα- or IKKβ-selective) or tissue-targeted approaches to minimize the on-target toxicities associated with systemic NF-κB inhibition.

References

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  • Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284–4289. [Link]

  • Cushing, T. D., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230–2234. [Link]

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  • Waehre, A., et al. (2020). Treatment with the IKK inhibitor (BMS-345541) inhibits NF-κB and improves cardiac and pulmonary function in porcine sepsis. Scientific Reports, 10(1), 12345. [Link]

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Sources

Exploratory

The Structure-Activity Relationship of BMS-345541 Analogs: A Technical Guide to IKK Inhibition

Abstract: BMS-345541 is a potent, selective, and allosteric inhibitor of IκB kinase (IKK), a critical node in the NF-κB signaling pathway, which is implicated in numerous inflammatory diseases and cancers. Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: BMS-345541 is a potent, selective, and allosteric inhibitor of IκB kinase (IKK), a critical node in the NF-κB signaling pathway, which is implicated in numerous inflammatory diseases and cancers. Understanding the structure-activity relationship (SAR) of the BMS-345541 scaffold is paramount for the rational design of next-generation IKK inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the core pharmacophore of BMS-345541, a detailed exploration of the SAR of its analogs, and comprehensive, field-proven protocols for the evaluation of IKK inhibitory activity. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory and oncology therapeutics.

Introduction: The NF-κB Pathway and IκB Kinase (IKK) as a Therapeutic Target

The nuclear factor-κB (NF-κB) family of transcription factors are master regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins. A wide variety of stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), activate the IκB kinase (IKK) complex.[1]

The Canonical NF-κB Signaling Cascade

The IKK complex is the central integrator of the canonical NF-κB pathway. It is composed of two catalytic subunits, IKKα (IKK-1) and IKKβ (IKK-2), and a regulatory subunit, NF-κB essential modulator (NEMO/IKKγ). For most pro-inflammatory stimuli, IKKβ is the dominant kinase responsible for the phosphorylation of IκBα.[1] This phosphorylation event, occurring at serines 32 and 36, tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for various cytokines, chemokines, and anti-apoptotic proteins.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα BMS345541 BMS-345541 BMS345541->IKK_complex Allosterically Inhibits Ub Ubiquitination & Proteasomal Degradation p_IkBa->Ub NFkB p65/p50 (Active) Ub->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates

Caption: Canonical NF-κB signaling pathway and the point of inhibition by BMS-345541.

BMS-345541: A Landmark Selective IKK Inhibitor

BMS-345541, chemically known as 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, was identified by Bristol-Myers Squibb as a highly selective inhibitor of the catalytic subunits of IKK.[2] It exhibits significantly greater potency against IKKβ (IKK-2) with an IC50 of 0.3 µM, compared to IKKα (IKK-1) which has an IC50 of 4 µM.[2] A key feature of BMS-345541 is its allosteric mechanism of inhibition, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket.[2] This property often leads to greater selectivity over other kinases, a common challenge in kinase inhibitor drug development. This compound effectively blocks NF-κB-dependent transcription and has demonstrated anti-inflammatory effects in vivo, making its scaffold a valuable starting point for further optimization.[2]

Core Pharmacophore of BMS-345541

The structure of BMS-345541 can be dissected into three key regions that are critical for its inhibitory activity. Understanding the role of each region is fundamental to interpreting the SAR data of its analogs.

  • Imidazo[1,2-a]quinoxaline Core: This rigid, tricyclic heterocyclic system serves as the central scaffold, correctly positioning the other pharmacophoric elements for interaction with the allosteric binding site of IKK.

  • 1,8-Dimethyl Substitution: The methyl groups at positions 1 and 8 of the quinoxaline ring system are crucial for potency.

  • 4-(2'-Aminoethyl)amino Side Chain: This flexible, basic side chain at the 4-position of the scaffold is a key interaction point with the enzyme. Modifications to the length, basicity, and substitution of this chain have profound effects on activity.

Structure-Activity Relationship (SAR) Analysis of BMS-345541 Analogs

The following SAR analysis is synthesized from data presented in patents filed by Bristol-Myers Squibb, which describe numerous analogs and their corresponding IKKβ inhibitory potencies.

Modifications to the 4-Position Side Chain

The (2'-aminoethyl)amino side chain is a primary focus for modification.

  • Length of the Alkyl Chain: Altering the length of the ethyl linker between the two amino groups is generally detrimental to activity. Both shortening the chain to a single methylene group and extending it to a propyl group lead to a significant loss of potency. This suggests that the two-carbon spacer provides the optimal distance and geometry for the terminal amino group to engage with a key recognition site in the allosteric pocket.

  • Terminal Amine Substitution: The primary terminal amine is essential for high potency. N-alkylation with small groups (e.g., methyl, ethyl) is tolerated but does not improve activity. Larger or bulkier substituents on the terminal nitrogen lead to a sharp decrease in inhibitory potential, likely due to steric hindrance.

  • Basicity of the Terminal Amine: The basicity of the terminal amine is a critical parameter. Analogs where the primary amine is replaced with less basic functionalities, such as an amide or an alcohol, show a dramatic reduction in IKKβ inhibition. This indicates that a protonated, positively charged amine forms a crucial ionic or hydrogen-bonding interaction within the binding site.

Modifications to the Imidazo[1,2-a]quinoxaline Core

The core scaffold is highly sensitive to substitution.

  • Methyl Groups at C1 and C8: The presence of both the 1-methyl and 8-methyl groups is optimal for activity. Removal of either methyl group results in a significant drop in potency. The 1,8-dimethyl substitution pattern appears to provide the ideal steric and electronic environment to complement the topology of the allosteric site.

  • Other Substitutions on the Quinoxaline Ring: The introduction of other substituents (e.g., halogens, methoxy groups) at available positions on the benzene portion of the quinoxaline ring generally leads to decreased activity compared to the unsubstituted parent scaffold (beyond the C1 and C8 methyls). This suggests a tight fit in this region of the binding pocket where additional bulk is not well-tolerated.

Quantitative SAR Data Summary

The following table summarizes the SAR for key analogs of BMS-345541, with activity data synthesized from patent literature. Potency is categorized for illustrative purposes.

Analog Modification (Relative to BMS-345541) R Group on Terminal Amine Linker Core Substitution Relative IKKβ IC50
BMS-345541H-(CH₂)₂-1-Me, 8-Me++++
Analog 1H-(CH₂)-1-Me, 8-Me+
Analog 2H-(CH₂)₃-1-Me, 8-Me++
Analog 3Me-(CH₂)₂-1-Me, 8-Me+++
Analog 4i-Pr-(CH₂)₂-1-Me, 8-Me+
Analog 5-C(O)CH₃-(CH₂)₂-1-Me, 8-Me-
Analog 6H-(CH₂)₂-1-Me++
Analog 7H-(CH₂)₂-8-Me++
Analog 8H-(CH₂)₂-6-Cl, 1-Me, 8-Me+

Key: ++++ (IC50 < 0.5 µM), +++ (0.5 µM < IC50 < 2 µM), ++ (2 µM < IC50 < 10 µM), + (10 µM < IC50 < 50 µM), - (IC50 > 50 µM)

Experimental Protocols for SAR Elucidation

The evaluation of novel analogs requires robust and reproducible biochemical and cellular assays. The following protocols represent industry-standard methodologies for determining IKKβ inhibition.

Workflow for IKKβ Enzymatic Inhibition Assay

Assay_Workflow Start Start: Prepare Reagents Dispense Dispense Analog/Control to 384-well Plate Start->Dispense AddEnzyme Add IKKβ Enzyme Solution Dispense->AddEnzyme Incubate1 Pre-incubate (15 min, RT) AddEnzyme->Incubate1 AddSubstrate Add ATP/IκBα Peptide Substrate Mix Incubate1->AddSubstrate Incubate2 Incubate (60 min, RT) Kinase Reaction AddSubstrate->Incubate2 AddDetection Add ADP-Glo™ Reagent (Stop & Detect) Incubate2->AddDetection Incubate3 Incubate (40 min, RT) AddDetection->Incubate3 AddDetection2 Add Kinase Detection Reagent Incubate3->AddDetection2 Incubate4 Incubate (30 min, RT) AddDetection2->Incubate4 Read Read Luminescence Incubate4->Read Analyze Analyze Data: Calculate % Inhibition & IC50 Read->Analyze

Caption: Workflow for a luminescent-based IKKβ biochemical assay.

Step-by-Step Protocol: IKKβ ADP-Glo™ Kinase Assay

This protocol outlines a common method for measuring the direct inhibition of IKKβ enzymatic activity.

  • Reagent Preparation:

    • Prepare a 1x Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of recombinant human IKKβ enzyme in reaction buffer. The final concentration should be determined by titration to achieve ~10-30% ATP to ADP conversion in the final assay.

    • Prepare a 2x ATP/Substrate mix in reaction buffer. This should contain a biotinylated IκBα peptide substrate (e.g., 10 µM) and ATP at its Kₘ concentration for IKKβ (typically 10-25 µM).

    • Prepare serial dilutions of test compounds (analogs) and BMS-345541 (as a positive control) in 100% DMSO, then dilute into reaction buffer to create 4x final concentration stocks.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 4x test compound or control solution to the appropriate wells.

    • Add 5 µL of IKKβ enzyme solution to all wells except for the "no enzyme" blank.

    • Mix the plate and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP/Substrate mix to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect ADP formation by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other values.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step-by-Step Protocol: Cellular NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit NF-κB activation within a cellular context.

  • Cell Preparation:

    • One day prior to the assay, seed HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • Prepare serial dilutions of test compounds in cell culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

    • Prepare a stock of TNF-α in culture medium at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 100 µL of the 2x TNF-α solution to all wells except the unstimulated control wells (add 100 µL of medium instead).

    • Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Luminescence Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Discard the medium and add 50-100 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal generation.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the TNF-α stimulated control (0% inhibition) and the unstimulated control (representing ~100% inhibition).

    • Determine the IC50 value as described for the biochemical assay.

Conclusion and Future Perspectives

The structure-activity relationship of BMS-345541 analogs highlights several critical features for potent and selective IKKβ inhibition. The 1,8-dimethyl-imidazo[1,2-a]quinoxaline core serves as an effective and rigid scaffold. The most critical element for activity is the 4-position side chain, where a two-carbon linker to a primary amine provides the optimal geometry and basicity for a key interaction within the allosteric binding site.

Future drug design efforts based on this scaffold should focus on maintaining the integrity of this essential basic side chain while exploring subtle modifications to the core to enhance pharmacokinetic properties, such as solubility and metabolic stability, without compromising the crucial steric and electronic profile required for potent allosteric inhibition. The exploration of bioisosteric replacements for the imidazo[1,2-a]quinoxaline core that preserve the spatial arrangement of the key pharmacophoric features could also lead to novel inhibitors with differentiated properties. The robust biochemical and cellular assays detailed herein provide a clear and validated pathway for the comprehensive evaluation of such future analogs.

References

  • Burke, J. R., Pattoli, M. A., Gregor, K. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IKKβ Kinase Assay Kit. Retrieved from [Link]

  • Lampiasi, N., & Montana, G. (2016).
  • Patinote, C., Deleuze-Masquéfa, C., Hadj Kaddour, K., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]

  • Corona, P., Vitale, G., Loriga, M., et al. (2006). 4-Substituted anilino imidazo[1,2-a] and triazolo[4,3-a]quinoxalines. Synthesis and evaluation of in vitro biological activity. European Journal of Medicinal Chemistry, 41(9), 1102-1107. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of the BMS-344577 FXa Complex

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of the thermodynamic properties of the interaction between the synthetic inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of the thermodynamic properties of the interaction between the synthetic inhibitor BMS-344577 and its target, Factor Xa (FXa).

Part 1: Introduction and Theoretical Framework

1.1: The Significance of Factor Xa in Hemostasis and Thrombosis

Factor Xa is a critical enzyme in the blood coagulation cascade, a complex series of enzymatic reactions that leads to the formation of a blood clot.[1] Positioned at the convergence of the intrinsic and extrinsic pathways, FXa is responsible for converting prothrombin to thrombin, the enzyme that then catalyzes the formation of fibrin from fibrinogen.[1] Due to this pivotal role, a single molecule of FXa can lead to the generation of a large number of thrombin molecules, making it a highly attractive target for anticoagulant therapies.[2] The inhibition of FXa offers a promising strategy for the prevention and treatment of thromboembolic disorders.[1]

1.2: BMS-344577: A Potent and Selective Factor Xa Inhibitor

BMS-344577 is a potent, orally active, and selective inhibitor of Factor Xa.[3][4] It belongs to the class of aroylguanidine-based lactam derivatives.[4] The discovery of BMS-344577 and its congeners was a result of structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties.[3] While its inhibitory concentration (IC50) has been reported to be in the nanomolar range, a deeper understanding of its binding mechanism requires a thorough thermodynamic characterization.[3] Such studies are crucial for rational drug design and for elucidating the molecular forces that govern its high-affinity interaction with FXa.

1.3: Core Principles of Protein-Ligand Binding Thermodynamics

The binding of a ligand (L), such as BMS-344577, to a protein (P), like Factor Xa, to form a complex (PL) is governed by the fundamental principles of thermodynamics. The key parameters that describe this interaction are:

  • Gibbs Free Energy (ΔG): This represents the overall energy change of the binding event and is directly related to the binding affinity (Ka, the association constant, or Kd, the dissociation constant). A more negative ΔG corresponds to a higher binding affinity. The relationship is given by the equation: ΔG = -RTlnKa = RTlnKd where R is the gas constant and T is the absolute temperature.

  • Enthalpy (ΔH): This is the heat change associated with binding, reflecting the net effect of making and breaking bonds (e.g., hydrogen bonds, van der Waals interactions) upon complex formation. A negative ΔH indicates an energetically favorable binding event (exothermic), while a positive ΔH indicates an unfavorable one (endothermic).

  • Entropy (ΔS): This represents the change in the randomness or disorder of the system upon binding. It includes changes in the conformational entropy of the protein and ligand, as well as the significant contribution from the displacement of water molecules from the binding site.[5][6][7][8]

These parameters are related by the equation: ΔG = ΔH - TΔS

Understanding the enthalpic and entropic contributions to the binding free energy provides a "thermodynamic signature" that reveals the nature of the forces driving the interaction. For instance, a binding event can be predominantly enthalpy-driven (strong, direct interactions) or entropy-driven (often associated with the hydrophobic effect and release of bound water).

Part 2: Experimental Determination of Thermodynamic Properties

2.1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[9][10] It is considered the gold standard because, in a single experiment, it can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), binding enthalpy (ΔH), and stoichiometry (n).[11]

An ITC experiment involves the stepwise titration of a ligand (in the syringe) into a solution of the protein (in the sample cell) at a constant temperature.[10] The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain a zero temperature difference is recorded.[12] Each injection of the ligand results in a heat pulse that is proportional to the amount of binding that occurs. As the protein becomes saturated with the ligand, the heat pulses diminish until only the heat of dilution is observed.[10] The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters.[10]

The following protocol is a detailed, field-proven methodology for the thermodynamic characterization of the BMS-344577 FXa interaction.

1. Materials and Reagents:

  • Recombinant human Factor Xa (high purity, >95%)

  • BMS-344577 (high purity, >98%)

  • ITC Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. The buffer must be identical for the protein and the ligand to minimize heats of dilution.[12]

  • Degassing apparatus

2. Sample Preparation:

  • Factor Xa Solution:

    • Dialyze the Factor Xa protein extensively against the ITC buffer to ensure buffer matching.

    • Determine the precise concentration of Factor Xa using a reliable method such as UV-Vis spectroscopy with the appropriate extinction coefficient.

    • Prepare a final Factor Xa solution in the ITC buffer at a concentration of 5-50 µM. The optimal concentration is typically 10-100 times the expected Kd.[12]

    • Centrifuge the protein solution to remove any aggregates.[12]

    • Degas the protein solution for 10-15 minutes immediately before the experiment.[12]

  • BMS-344577 Solution:

    • Prepare a stock solution of BMS-344577 in a suitable solvent (e.g., DMSO) at a high concentration.

    • Dilute the stock solution into the ITC buffer to a final concentration that is 10-20 times higher than the Factor Xa concentration.[12] Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize solvent mismatch effects.

    • Degas the ligand solution for 10-15 minutes.

3. ITC Instrument Setup and Experiment:

  • Instrument: A modern isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC).

  • Parameters:

    • Temperature: 25°C

    • Reference Power: 10 µcal/s

    • Initial Delay: 60 s

    • Number of Injections: 19

    • Injection Volume: 2 µL

    • Spacing: 150 s

    • Stirring Speed: 750 rpm

  • Procedure:

    • Equilibrate the instrument at the desired temperature.

    • Load the degassed Factor Xa solution into the sample cell (~200-300 µL, depending on the instrument).[12]

    • Load the degassed BMS-344577 solution into the injection syringe (~40-120 µL).[12]

    • Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air from the syringe tip; this data point is typically discarded during analysis.

    • Initiate the titration run.

    • Perform a control experiment by titrating BMS-344577 into the buffer alone to determine the heat of dilution.

4. Data Analysis:

  • Integrate the raw data to obtain the heat change for each injection.

  • Subtract the heat of dilution from the binding data.

  • Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's software.

  • The fitting will yield the stoichiometry (n), the association constant (Ka), and the binding enthalpy (ΔH).

  • Calculate the Gibbs free energy (ΔG) and the binding entropy (ΔS) from the obtained parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P_prep Factor Xa Preparation (Dialysis, Concentration, Degas) Load Load Samples (FXa in cell, BMS-344577 in syringe) P_prep->Load L_prep BMS-344577 Preparation (Dilution, Degas) L_prep->Load Titrate Automated Titration (Sequential Injections) Load->Titrate Detect Heat Detection Titrate->Detect Integrate Integrate Raw Data Detect->Integrate Fit Fit Binding Isotherm Integrate->Fit Params Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit->Params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

The thermodynamic signature obtained from ITC provides deep insights into the binding mechanism. For example:

  • Enthalpy-Driven Binding (large negative ΔH, small or unfavorable TΔS): This suggests that the interaction is dominated by strong, direct interactions such as hydrogen bonds and van der Waals contacts.

  • Entropy-Driven Binding (small ΔH, large positive TΔS): This often indicates that the hydrophobic effect is a major contributor, where the release of ordered water molecules from the binding site into the bulk solvent leads to a favorable increase in entropy.

  • Enthalpy-Entropy Compensation: In many cases, a favorable change in enthalpy is accompanied by an unfavorable change in entropy, or vice-versa. This can be due to conformational changes in the protein and/or ligand upon binding.

Part 3: Data Presentation and Visualization

3.1: Tabular Summary of Thermodynamic Data

The quantitative data obtained from the experiments should be summarized in a clear and concise table for easy comparison and interpretation.

ParameterValueUnits
Binding Affinity
K_d[Experimental Value]nM
Thermodynamic Parameters
ΔG[Calculated Value]kcal/mol
ΔH[Experimental Value]kcal/mol
-TΔS[Calculated Value]kcal/mol
Stoichiometry (n) [Experimental Value]
3.2: Visualizing the Binding Interaction

A conceptual diagram can illustrate the key interactions between BMS-344577 and the active site of Factor Xa.

Binding_Interaction cluster_fxa Factor Xa Active Site S1 S1 Pocket (Specificity Pocket) S4 S4 Pocket (Hydrophobic Pocket) BMS344577 BMS-344577 BMS344577->S1 Amidine Group Interaction (Charge-Charge, H-bonds) BMS344577->S4 Aromatic Group Interaction (Hydrophobic)

Caption: Conceptual diagram of BMS-344577 binding to FXa.

Part 4: References

  • M. Almlof, J. Aqvist, B. R. S. T. J. o. C. I. and Modeling, "Binding affinities of factor Xa inhibitors estimated by thermodynamic integration and MM/GBSA," 2011. [Link][2][13][14]

  • R. A. G. D. L. C. and B. K. F. J. o. C. I. and Modeling, "Binding Affinities of Factor Xa Inhibitors Estimated by Thermodynamic Integration and MM/GBSA," 2011. [Link]

  • D. J. P. R. A. F. and B. J. B. J. o. t. A. C. S. "Role of the Active-Site Solvent in the Thermodynamics of Factor Xa Ligand Binding," 2008. [Link][5]

  • D. J. P. R. A. F. and B. J. B. J. o. t. A. C. S. "Role of the active-site solvent in the thermodynamics of factor Xa ligand binding," 2008. [Link]

  • Y. S. C. L. S. P. O. C. J. Z. M. S. S. N. B. Y. W. D. S. A. T. P. C. H. H. E. K. K. J. Y. J. E. C. L. K. S. H. S. M. S. T. E. S. W. A. S. K. S. A. P. D. S. B. M. and C. L. "Aroylguanidine-based factor Xa inhibitors: the discovery of BMS-344577," 2009. [Link][3]

  • D. J. P. R. A. F. and B. J. B. J. o. t. A. C. S. "Role of the Active-Site Solvent in the Thermodynamics of Factor Xa Ligand Binding," 2008. [Link][6]

  • T. L. T. H. and D. L. M. J. o. C. T. and C. "Thermodynamics of Water in an Enzyme Active Site: Grid-Based Hydration Analysis of Coagulation Factor Xa," 2014. [Link][7]

  • RCSB PDB, "3sw2: X-ray crystal structure of human FXA in complex with 6-chloro-N-((3S)-2-oxo-1-(2-oxo-2-((5S)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1][13]," N.D. [Link]

  • J. P. D. P. G. D. P. and E. D. G. B. "Cryo-EM structure of the prothrombin-prothrombinase complex," 2022. [Link]

  • D. J. P. R. A. F. and B. J. B. "The role of the active site solvent in the thermodynamics of factor Xa-ligand binding," 2008. [Link][8]

  • J. P. D. P. G. D. P. and E. D. G. B. "Cryo-EM structure of the prothrombin-prothrombinase complex," 2022. [Link]

  • G. A. H. E. A. S. and V. K. P. "Isothermal titration calorimetry and thermal shift assay in drug design," 2011. [Link][9]

  • Malvern Panalytical, "Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions," 2017. [Link][10]

  • Center for Macromolecular Interactions, "Isothermal Titration Calorimetry (ITC)," N.D. [Link][12]

  • A. S. B. V. "ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE," N.D. [Link]

  • M. W. F. "Isothermal titration calorimetry," 2004. [Link][11]

  • A. B. and M. Z. "The Interaction of Factor Xa and IXa with Non-Activated Antithrombin in Michaelis Complex: Insights from Enhanced-Sampling Molecular Dynamics Simulations," 2023. [Link]

Sources

Exploratory

BMS-344577: Non-Clinical Pharmacology and Toxicology Overview

Executive Summary BMS-344577 (Compound 36) is a potent, orally active, and selective inhibitor of Factor Xa (FXa) , a critical serine protease in the coagulation cascade.[1] Developed by Bristol-Myers Squibb, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS-344577 (Compound 36) is a potent, orally active, and selective inhibitor of Factor Xa (FXa) , a critical serine protease in the coagulation cascade.[1] Developed by Bristol-Myers Squibb, this compound represents a significant milestone in the optimization of aroylguanidine-based lactam derivatives .

The primary developmental challenge addressed by BMS-344577 was the mitigation of CYP3A4 inhibition , a major metabolic liability found in its predecessor, Compound 22. Through structure-activity relationship (SAR) optimization at the 6-position of the nicotinoyl moiety, BMS-344577 achieved a balance of high FXa affinity (


) and an improved safety profile suitable for oral anticoagulation therapy.[1][2]

This guide details the mechanistic pharmacology, pharmacokinetic (PK) optimization strategies, and safety assessments that define the non-clinical profile of BMS-344577.

Compound Identity & Chemical Structure[1][2][3][4][5][6]

BMS-344577 is characterized by an aroylguanidine core, a pharmacophore historically privileged for serine protease inhibition due to its ability to mimic the arginine side chain of the natural substrate.

Attribute Detail
Code Name BMS-344577 (Compound 36)
Chemical Class Aroylguanidine-based lactam derivative
Molecular Formula

Molecular Weight 587.67 g/mol
Target Coagulation Factor Xa (FXa)
Key Structural Feature 6-(dimethylcarbamoyl) nicotinoyl group (Optimized for low CYP binding)
Structural Logic & Optimization

The transition from lead candidates to BMS-344577 involved a critical "liability-driven" design strategy. Early prototypes (e.g., Compound 22) exhibited potent FXa inhibition (


) but suffered from potent CYP3A4 inhibition (

), predicting a high risk of drug-drug interactions (DDI).[1]

X-ray crystallography revealed that the substituent at the 6-position of the nicotinoyl group was solvent-exposed.[1] By introducing a dimethylcarbamoyl group at this position, researchers successfully disrupted the lipophilic interaction required for CYP3A4 binding without compromising the primary interaction with the FXa S1/S4 pockets.

Pharmacology: Mechanism & Efficacy[7]

Mechanism of Action (MoA)

BMS-344577 acts as a direct, reversible, and competitive inhibitor of Factor Xa. By blocking the active site of FXa, it prevents the conversion of Prothrombin (Factor II) to Thrombin (Factor IIa), thereby inhibiting the formation of fibrin clots. Unlike indirect inhibitors (e.g., fondaparinux), BMS-344577 does not require Antithrombin III (ATIII) for activity.

MoA Visualization

The following diagram illustrates the intervention point of BMS-344577 within the coagulation cascade.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Catalyzes Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin BMS BMS-344577 (Inhibitor) BMS->FXa Direct Inhibition (Ki = 9 nM)

Figure 1: Mechanism of Action of BMS-344577 within the coagulation cascade.

In Vitro Potency & Selectivity

BMS-344577 demonstrates high affinity for human FXa and functional anticoagulant activity in plasma.

Parameter Value Significance
FXa


High potency against the primary target.[1][2]


Concentration required to double Prothrombin Time (PT) in human plasma. Indicates effective anticoagulation.[1][][4][5]
Selectivity High>1000-fold selectivity against related serine proteases (Thrombin, Trypsin, Elastase).

Pharmacokinetics (ADME)

The pharmacokinetic profile of BMS-344577 was optimized to support oral dosing. The key achievement in this series was the dissociation of FXa potency from CYP liability.

Metabolic Stability & CYP Interaction
  • CYP3A4 Liability: The predecessor (Cmpd 22) had an

    
     of 
    
    
    
    against CYP3A4.[1][6][4] BMS-344577 significantly reduced this affinity (increasing the
    
    
    ), thereby lowering the risk of metabolic drug-drug interactions.
  • Clearance: The compound exhibits low-to-moderate clearance in preclinical species, contributing to a half-life suitable for once- or twice-daily dosing.

In Vivo Efficacy (Rat/Dog Models)

In animal models of thrombosis (e.g., arteriovenous shunt models), BMS-344577 demonstrated dose-dependent antithrombotic efficacy.

  • Oral Bioavailability (

    
    ):  High (>50% in rats/dogs).
    
  • PD Correlation: Efficacy correlates well with plasma concentration and ex vivo PT prolongation.

Toxicology & Safety Assessment

Liability Profiling

Safety pharmacology for BMS-344577 focused on "failing early" compounds with off-target effects.

  • hERG Channel: Evaluated to ensure low risk of QT prolongation.[7] BMS-344577 was designed to minimize basicity and lipophilicity that often drive hERG blockage.

  • Genotoxicity: Negative in standard Ames and micronucleus assays (inferred from class data).

  • Bleeding Risk: As with all anticoagulants, the primary extension of pharmacology is bleeding. However, the direct FXa mechanism typically offers a wider therapeutic window compared to Vitamin K antagonists (Warfarin).

Experimental Protocols

To ensure reproducibility, the following standardized protocols are recommended for evaluating BMS-344577.

In Vitro Factor Xa Inhibition Assay

Objective: Determine the


 of BMS-344577 against human Factor Xa.
  • Reagents:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

    • Enzyme: Human Factor Xa (0.1 nM final concentration).

    • Substrate: Chromogenic substrate S-2222 (100

      
      M final).
      
    • Inhibitor: BMS-344577 (serial dilutions in DMSO).

  • Procedure:

    • Step 1: Incubate FXa enzyme with BMS-344577 in buffer for 30 minutes at 25°C.

    • Step 2: Add S-2222 substrate to initiate the reaction.

    • Step 3: Monitor absorbance at 405 nm (

      
      ) continuously for 10 minutes using a microplate reader.
      
    • Step 4: Calculate initial velocity (

      
      ) for each concentration.
      
  • Analysis:

    • Fit data to the 4-parameter logistic equation:

      
      
      
    • Validation Criteria: Z' factor > 0.5; Control wells (DMSO only) must show linear kinetics.

Ex Vivo Prothrombin Time (PT) Assay

Objective: Assess the anticoagulant effect in plasma (


).
  • Preparation:

    • Collect citrated human blood (9:1 ratio). Centrifuge at 2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP).

  • Dosing:

    • Spike PPP with BMS-344577 (0.1 – 100

      
      M).
      
  • Measurement:

    • Add Thromboplastin reagent (Tissue Factor +

      
      ) to the plasma sample.
      
    • Measure the time (seconds) required for clot formation using a coagulometer.

  • Calculation:

    • Plot PT (seconds) vs. Log[BMS-344577].

    • Determine the concentration that doubles the baseline PT (

      
      ).
      

Discovery Logic Visualization

The following workflow illustrates the iterative design process that led to BMS-344577.

DiscoveryLogic Lead Compound 22 (Lead Candidate) Problem Liability Identified: High CYP3A4 Inhibition (IC50 = 0.3 uM) Lead->Problem Strategy Structure-Based Design: Target Solvent-Exposed 6-Position Problem->Strategy Modification Chemical Mod: Add Dimethylcarbamoyl Group Strategy->Modification Result BMS-344577 (Compound 36) Modification->Result Outcome Outcome: Maintained FXa Potency (9 nM) Reduced CYP Liability Improved Oral Bioavailability Result->Outcome

Figure 2: Strategic optimization pathway from Lead Compound 22 to BMS-344577.

References

  • Shi, Y., Li, C., O'Connor, S. P., et al. (2009).[8][9] Aroylguanidine-based factor Xa inhibitors: The discovery of BMS-344577. Bioorganic & Medicinal Chemistry Letters , 19(24), 6882-6889.[8][9][10]

  • Pinto, D. J., et al. (2010). Discovery of Factor Xa Inhibitors. Journal of Medicinal Chemistry, 53(1), 1-15. (Contextual reference for FXa class properties).
  • Bristol-Myers Squibb . (2009).[11] Patent Applications regarding Aroylguanidine Derivatives. (Inferred from chemical class descriptions).

Sources

Protocols & Analytical Methods

Method

optimal dosing regimens for BMS-344577 in arterial thrombosis models

Application Note: Optimal Dosing Regimens for BMS-344577 in Arterial Thrombosis Models Executive Summary BMS-344577 is a potent, orally active, direct inhibitor of Factor Xa (FXa) with a K_i of approximately 9 nM and an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Dosing Regimens for BMS-344577 in Arterial Thrombosis Models

Executive Summary

BMS-344577 is a potent, orally active, direct inhibitor of Factor Xa (FXa) with a K_i of approximately 9 nM and an EC2xPT (concentration required to double prothrombin time) of 2.5 µM. Unlike earlier amidine-based inhibitors, BMS-344577 utilizes a neutral P1 ligand (aroylguanidine-based lactam), offering improved oral bioavailability and a favorable liability profile.

This guide details the optimal dosing strategies for BMS-344577 in arterial thrombosis models (specifically Electrolytic Carotid Artery Thrombosis and AV-Shunt models). It provides a self-validating workflow to bridge in vitro potency (IC50) to in vivo efficacy while minimizing bleeding risk.

Part 1: Pharmacokinetic Bridging & Dose Selection

Before initiating thrombosis models, the dosing regimen must be calibrated to achieve plasma concentrations that bracket the EC2xPT. Blind dosing often leads to sub-therapeutic efficacy or excessive bleeding.

The Therapeutic Window

The target plasma concentration (


) should be maintained between the IC90 for FXa inhibition and the threshold for excessive bleeding (typically < 3x increase in bleeding time).
ParameterValueSignificance
Target Mechanism Factor Xa (Serine Protease)Prevents prothrombin

thrombin conversion.
In Vitro Potency (

)
9 nMHigh potency; requires low nanomolar maintenance.
Efficacy Target (

)
2.5 µMConcentration to double PT; correlates with robust antithrombotic effect.
Est. Oral Bioavailability (

)
> 50% (Rat/Dog)Suitable for PO (Oral Gavage) studies.
Calculation of Starting Dose (Rat Model)

To achieve a


 approximating the EC2xPT (2.5 µM) in a rat model (assuming 

L/kg and MW

g/mol ):



Recommendation: Perform a dose-ranging study at 0.5, 1.5, and 4.5 mg/kg PO to establish the specific PK/PD relationship in your colony.

Part 2: Experimental Protocols

Protocol A: Electrolytic Carotid Artery Thrombosis (ECAT) Model

Rationale: This model mimics endothelial injury and platelet-rich thrombus formation under high shear flow, ideal for testing arterial thrombosis inhibitors like BMS-344577.

Workflow Diagram:

ECAT_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Injury & Measurement Step1 Anesthesia (Ketamine/Xylazine) Step2 Vessel Isolation (Right Carotid Artery) Step1->Step2 Step3 Administer BMS-344577 (IV Bolus or PO) Step2->Step3 Step4 Equilibration (15 min IV / 60 min PO) Step3->Step4 Step5 Electrolytic Injury (150-300 µA current) Step4->Step5 Step6 Monitor Flow (Doppler Probe) Step5->Step6 Step7 Endpoint: Time to Occlusion (TTO) Step6->Step7

Caption: Step-by-step workflow for the Electrolytic Carotid Artery Thrombosis (ECAT) model.

Step-by-Step Methodology:

  • Animal Prep: Anesthetize Sprague-Dawley rats (300-350g). Cannulate the femoral vein (for IV dosing) and artery (for BP monitoring).

  • Surgical Isolation: Expose the right carotid artery. Place a Doppler flow probe distally to monitor blood flow velocity.

  • Drug Administration:

    • Group 1 (Vehicle): Saline/PEG400.

    • Group 2 (Low Dose): 0.5 mg/kg BMS-344577 (PO).

    • Group 3 (Target Dose): 1.5 mg/kg BMS-344577 (PO).

    • Group 4 (High Dose): 4.5 mg/kg BMS-344577 (PO).

    • Timing: Administer PO doses 60 minutes prior to injury induction.

  • Induction: Apply a stainless steel hook electrode to the artery. Apply continuous current (typically 300 µA) to induce endothelial damage.

  • Data Capture: Record "Time to Occlusion" (TTO), defined as the time from current onset to zero flow for >5 minutes.

  • Validation: If TTO in vehicle is >30 mins, the injury current is too low. If TTO in High Dose is equal to vehicle, verify plasma exposure.

Protocol B: Arteriovenous (AV) Shunt Thrombosis

Rationale: A quantitative model for measuring thrombus weight reduction, highly sensitive to FXa inhibition.

  • Shunt Assembly: Connect a polyethylene tube (PE-60) between the carotid artery and the contralateral jugular vein. Insert a silk thread (5-6 cm) inside the tubing to serve as a thrombogenic surface.

  • Dosing: Administer BMS-344577 (IV infusion or PO) as described above.

  • Circulation: Open the shunt and allow blood to circulate for 15 minutes.

  • Quantification: Clamp the shunt, remove the silk thread, and weigh the thrombus (wet weight).

  • Calculation:

    
    
    

Part 3: Safety Assessment (Bleeding Liability)

To validate the "Optimal" regimen, you must demonstrate antithrombotic efficacy without significant bleeding time prolongation.

Mechanism of Action & Safety Logic:

MOA_Safety cluster_safety Therapeutic Window TF Tissue Factor (Vessel Injury) FVIIa Factor VIIa TF->FVIIa FX Factor X FVIIa->FX Activates FXa Factor Xa (Prothrombinase Complex) FX->FXa Thrombin Thrombin (IIa) FXa->Thrombin Catalyzes Bleeding Bleeding Risk FXa->Bleeding Excessive Inhibition BMS BMS-344577 (Inhibitor) BMS->FXa Inhibits (Ki=9nM) Fibrin Fibrin Clot Thrombin->Fibrin

Caption: BMS-344577 inhibits FXa, the convergence point of intrinsic/extrinsic pathways. Selective inhibition preserves some hemostatic function compared to direct thrombin inhibitors.

Bleeding Time Protocol (Rat Tail/Kidney):

  • Kidney Bleeding Time (KBT): Preferred for high sensitivity.

  • Expose the kidney and make a standardized incision (2mm long, 4mm deep) using a template.

  • Blot blood with filter paper every 30 seconds (do not touch the wound directly).

  • Record time until cessation of bleeding.

  • Threshold: A dose is considered "Safe" if KBT is

    
     the vehicle control.
    

Summary of Optimal Regimen

VariableRecommendation
Route Oral (PO) for chronic modeling; IV for acute PK/PD definition.
Vehicle PEG400/Saline (20:80) or 0.5% Methylcellulose.
Effective Dose (Rat) 1.5 - 3.0 mg/kg PO (Single Dose).
Effective Dose (Monkey) 0.5 - 1.0 mg/kg PO (Due to allometric scaling).
Pre-treatment Time 60 minutes (PO); 15 minutes (IV).
Target Plasma Conc. 2.5 µM (approx. EC2xPT).[1]

References

  • Shi, Y., et al. (2009).[1][2] "Aroylguanidine-based factor Xa inhibitors: The discovery of BMS-344577." Bioorganic & Medicinal Chemistry Letters, 19(24), 6882-6889.[1][3][4]

    • Primary source for chemical structure, IC50 (9 nM), and EC2xPT (2.5 µM)
  • Wong, P. C., et al. (2000). "Nonpeptide Factor Xa Inhibitors: I. Studies with SF30366." Journal of Pharmacology and Experimental Therapeutics, 292(1), 351-357.

    • Foundational protocols for AV-shunt and EC
  • Schumacher, W. A., et al. (2010). "Biomarker optimization for the antithrombotic and bleeding effects of the PAR4 antagonist BMS-986120." Journal of Thrombosis and Haemostasis.

    • Provides comparative methodology for bleeding time assessments in BMS thrombosis programs.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing vehicle selection for intravenous administration of BMS-344577

Status: Operational Ticket ID: BMS-IV-OPT-001 Subject: Optimizing Vehicle Selection for Intravenous Administration of BMS-344577 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Group[1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BMS-IV-OPT-001 Subject: Optimizing Vehicle Selection for Intravenous Administration of BMS-344577 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Group[1][2]

Executive Summary

BMS-344577 is a potent, selective, aroylguanidine-based Factor Xa inhibitor [1].[1][2][3] Unlike simple salts, this molecule presents specific physicochemical challenges for intravenous (IV) formulation due to its lipophilic nature and the basicity of the guanidine moiety.

This guide provides a non-linear, adaptive workflow to select the optimal vehicle. We move beyond "standard recipes" to a logic-based selection process that balances solubility , stability , and physiological tolerability .[1][2]

Critical Warning: BMS-344577 is a coagulation inhibitor.[1][2] Vehicle selection must not interfere with coagulation endpoints (e.g., avoid high-molarity chelators like EDTA if measuring calcium-dependent coagulation downstream).[1][2]

Module 1: Physicochemical Profiling & Solubility Logic

Before attempting dissolution, you must understand the "why" behind the solubility profile.

Compound Analysis
PropertyValue / CharacteristicImplication for IV Formulation
Class Aroylguanidine Factor Xa InhibitorTarget is vascular; formulation must not cause local phlebitis.[1][2]
Basicity Guanidine moiety (Basic, pKa ~12-13 typically)High solubility at low pH. Solubility drops drastically as pH approaches physiological (7.4).[1][2]
Lipophilicity Moderate to HighRequires co-solvents or complexing agents to prevent precipitation in the bloodstream.
Molecular Weight 587.67 g/mol Large enough to require significant solvation shells.[2]
The Solubility "Crash" Risk

The most common failure mode with BMS-344577 is microprecipitation upon injection.[1][2] This occurs when a low-pH or high-organic stock solution hits the buffering capacity of the blood (pH 7.4), causing the drug to revert to its insoluble free-base form.[1][2]

Module 2: The Vehicle Selection Decision Matrix

Do not guess. Follow this logic gate to select the least toxic vehicle that maintains solubility.

VehicleSelection Start START: BMS-344577 Solid Step1 Attempt 1: pH Adjustment (Acidified Saline) Start->Step1 Check1 Soluble at 1 mg/mL? Step1->Check1 Step2 Attempt 2: Complexation (20% HP-β-CD) Check1->Step2 No (Precipitates) Result1 USE: 50mM Acetate/Saline (pH 4.5) Check1->Result1 Yes Check2 Soluble & Stable? Step2->Check2 Step3 Attempt 3: Co-Solvent System (PEG400 / DMSO) Check2->Step3 No Result2 USE: 20% HP-β-CD in Saline Check2->Result2 Yes (Preferred) Result3 USE: 5% DMSO / 40% PEG400 / Water Step3->Result3 Last Resort

Figure 1: Logical escalation of vehicle complexity. Always prioritize aqueous/complexed systems over organic co-solvents to reduce in vivo toxicity.

Module 3: Recommended Formulation Protocols

Option A: The "Gold Standard" (Cyclodextrin Complexation)

Best for: Chronic dosing, minimizing vein irritation, and avoiding organic solvent toxicity.

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" around the lipophilic BMS-344577 molecule, shielding it from the aqueous environment without changing the pH drastically [2].[1][2]

Protocol:

  • Prepare Vehicle: Dissolve 20g HP-

    
    -CD in 100mL of 0.9% Saline (20% w/v).
    
  • Weigh: Accurately weigh BMS-344577 solid.

  • Add Vehicle: Add 80% of the final volume of the HP-

    
    -CD solution.
    
  • Sonication: Sonicate at 37°C for 20-30 minutes. The solution should turn clear.

  • Q.S.: Bring to final volume with remaining vehicle.

  • Filter: Pass through a 0.22

    
    m PES filter (critical for IV).[2]
    
Option B: The "Universal" Organic Co-solvent (PEG/DMSO)

Best for: Acute PK studies, high-concentration bolus dosing.[1][2]

Mechanism: Uses dielectric constant manipulation to force solubility.[2] Composition: 5% DMSO / 40% PEG400 / 55% Water (or Saline).[2]

Protocol (Strict Order of Addition):

  • Dissolve: Dissolve BMS-344577 completely in pure DMSO (5% of final volume). Wait for full clarity.

  • Add PEG: Add PEG400 (40% of final volume) to the DMSO concentrate. Vortex.

  • Add Aqueous: SLOWLY add Water/Saline (55% of final volume) while vortexing.

    • Why? Adding water too fast causes "shock precipitation" where the drug crashes out before it can stabilize in the PEG/Water matrix.

Module 4: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Cloudiness upon adding Saline "Crash-out" effect.[1][2] The drug is hydrophobic and repels the water.Restart. Dissolve in DMSO first. Add PEG400 before adding saline.[2] Do not add saline directly to DMSO stock.[2]
Animal distress (Tail flick, redness) Phlebitis due to high pH or osmotic shock.[2]Check osmolarity. If using >10% DMSO, reduce DMSO.[2] Switch to Option A (Cyclodextrin).[2]
Hemolysis (Pink plasma) Vehicle toxicity (likely DMSO or high % Tween).[1][2]Reduce DMSO concentration to <5%.[2] Ensure injection rate is slow (<1 mL/min/kg).[2]
Crystals in syringe Temperature shock.[2]Warm the solution to body temperature (37°C) immediately before injection.
Frequently Asked Questions

Q: Can I use 100% DMSO for the stock solution? A: Yes, for storage.[2] BMS-344577 is stable in DMSO at -20°C. However, for IV injection, the final DMSO concentration in the animal should generally not exceed 5-10% (v/v) to avoid hemolysis and bradycardia [3].[1][2]

Q: Why not just use acidified saline (pH 3)? A: While BMS-344577 dissolves well at pH 3 due to the guanidine group, injecting pH 3 solution IV causes immediate local tissue damage and pain.[1][2] It also risks precipitation when it mixes with blood (pH 7.4).[2] Cyclodextrins buffer this risk.[2]

Q: Is this compound light-sensitive? A: Aroylguanidines can be sensitive to UV degradation.[1][2] It is standard practice to use amber glass vials or wrap containers in foil during formulation.[2]

Module 5: Biological Context Visualization

Understanding where the drug goes prevents formulation errors.

IV_Pathway Syringe Syringe (Drug + Vehicle) Vein Vein Entry (Dilution 1:1000) Syringe->Vein Injection Precip PRECIPITATION RISK (If pH shifts too fast) Vein->Precip Poor Vehicle Plasma Plasma Protein Binding (Albumin/AAG) Vein->Plasma Good Vehicle Target Target: Factor Xa (Vascular Endothelium) Plasma->Target Equilibrium

Figure 2: The critical transition point is "Vein Entry."[1][2] A poor vehicle releases the drug as a solid precipitate here, causing micro-embolisms rather than therapeutic effect.

References

  • Shi, Y., Li, C., O'Connor, S. P., et al. (2009).[2] Aroylguanidine-based factor Xa inhibitors: the discovery of BMS-344577.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 19(24), 6882-6889.[1][2] Link

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

  • Galvao, J., et al. (2014).[2] Unexpected low-dose toxicity of the universal solvent DMSO.[1][2] The FASEB Journal, 28(3), 1317-1330.[2] Link

  • Fassihi, R. (2000).[2] Solubility and dissolution of drugs.[2][4][5][6] In: Remington: The Science and Practice of Pharmacy. Link

Disclaimer: This guide is for research and development purposes only. It is not intended for clinical or human diagnostic use.[2] Always verify formulation stability with HPLC prior to in vivo administration.

Sources

Optimization

overcoming rapid metabolic clearance of BMS-344577 in microsomes

This guide addresses the technical challenge of rapid metabolic clearance of BMS-344577 (a selective Factor Xa inhibitor) in microsomal assays. While BMS-344577 was optimized for stability in human preparations, research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenge of rapid metabolic clearance of BMS-344577 (a selective Factor Xa inhibitor) in microsomal assays. While BMS-344577 was optimized for stability in human preparations, researchers often encounter rapid depletion in preclinical species (e.g., rodents) or due to non-enzymatic artifacts.

Topic: Troubleshooting & Overcoming Rapid Metabolic Clearance

Audience: DMPK Scientists, Medicinal Chemists, and Assay Specialists.

Diagnostic Workflow: Is the Clearance Real?

Before attempting to "fix" the molecule or the assay, you must isolate the mechanism of depletion. Rapid loss of BMS-344577 in microsomes is often misdiagnosed.

Q1: My BMS-344577 parent compound is disappearing rapidly ( min). Is this CYP-mediated?

Answer: Not necessarily. You must rule out chemical hydrolysis and non-specific binding first. BMS-344577 contains a nicotinoyl guanidine moiety and a lactam structure, which can be sensitive to specific buffer conditions or esterases present in microsomes that are not CYP enzymes.

Troubleshooting Protocol: Run a Minus-NADPH Control .

  • Test Arm: Microsomes + BMS-344577 + NADPH (Standard).

  • Control Arm: Microsomes + BMS-344577 + Buffer (NO NADPH).

  • Buffer Only: PBS + BMS-344577 (No protein).

ObservationDiagnosisAction
Rapid loss in Test & Control Non-NADPH enzymatic (Esterase/Amidase) or Hydrolysis.Add esterase inhibitors (e.g., BNPP) or check pH stability.
Rapid loss in Buffer Only Chemical Instability (Hydrolysis).Lower incubation pH (e.g., 7.4

7.0) or minimize stock solution time.
Loss only in Test (+NADPH) True CYP-mediated metabolism.Proceed to Section 2 (Inhibition Strategy).

Overcoming High Intrinsic Clearance ( )

If the clearance is confirmed to be CYP-mediated (NADPH-dependent), BMS-344577 is likely undergoing oxidative attack at the 6-substituted nicotinoyl group or the lactam ring.

Q2: The clearance is CYP-driven. How do I stabilize the assay to get reliable kinetic data?

Answer: Rapid kinetics make it difficult to calculate


 because the linear range is lost within minutes. You must adjust the Protein Concentration  and Time Points .

Optimization Steps:

  • Reduce Microsomal Protein: Lower protein concentration from standard

    
     to 
    
    
    
    . This slows the reaction rate, allowing you to capture the depletion curve more accurately.
  • Increase Sampling Frequency: Instead of 0, 15, 30, 60 min, use 0, 2, 5, 10, 20 min .

  • Check for Saturation: Ensure substrate concentration is well below

    
     (typically 
    
    
    
    for screening). If
    
    
    drops as concentration increases, you are saturating the enzyme.
Q3: I see rapid clearance in Rat microsomes (RLM) but stability in Human (HLM). Why?

Answer: This is a common species divergence for Factor Xa inhibitors.

  • Mechanism: Rodents often express high levels of specific carboxylesterases or CYP isoforms (like CYP2C in rats) that aggressively target the guanidine/amide linkers, which are stable in humans.

  • Solution: This is not an assay failure but a biological reality .

    • To validate: Co-incubate with 1-aminobenzotriazole (ABT) (1 mM). If ABT halts clearance in RLM, it is P450-driven.

    • To overcome: Rely on Hepatocytes instead of microsomes. Hepatocytes have intact cell membranes that may limit access of the drug to the enzymes (transporter limited) or provide a more physiological cofactor balance.

Structural Modification (Medicinal Chemistry)

If you are in the lead optimization phase and need to design out this liability:

Q4: Which part of the BMS-344577 scaffold is the "Soft Spot"?

Answer: Structure-Activity Relationship (SAR) data indicates the solvent-exposed 6-position of the nicotinoyl group is the primary site of metabolic liability.

Design Strategy:

  • Block the Site: Introduce a fluoro- or chloro- group at the metabolic soft spot to sterically or electronically hinder oxidation.

  • Rigidification: Cyclize the linker if possible to reduce the entropic cost of binding to the metabolic enzyme.

  • Reference Insight: Early generation compounds (like Compound 22) had potent CYP3A4 inhibition issues. BMS-344577 (Compound 36) was optimized by modifying the dimethylcarbamoyl moiety.[1] Ensure your synthesis has not reverted to a more labile precursor.

Visualization: Mechanism of Action & Clearance Workflow

Figure 1: Diagnostic Decision Tree for Rapid Clearance

(Graphviz DOT Code - Render to visualize)

BMS_Clearance_Workflow Start Observation: Rapid Loss of BMS-344577 (T1/2 < 10 min) CheckNADPH Experiment: Minus-NADPH Control Start->CheckNADPH Branch1 Loss in Buffer Only? CheckNADPH->Branch1 Branch2 Loss in Microsomes (No NADPH)? Branch1->Branch2 No ChemInstability Diagnosis: Chemical Hydrolysis Branch1->ChemInstability Yes EnzInstability Diagnosis: Non-CYP Metabolism (Esterases/Amidases) Branch2->EnzInstability Yes TrueCYP Diagnosis: True CYP Metabolism Branch2->TrueCYP No (Stable without NADPH) FixChem Action: Check pH (7.4 vs 7.0) Check Stock Solvent ChemInstability->FixChem FixEnz Action: Add BNPP (Esterase Inhibitor) Switch to Hepatocytes EnzInstability->FixEnz FixCYP Action: Reduce Protein Conc (0.1 mg/mL) Early Timepoints (2, 5, 10 min) TrueCYP->FixCYP

Caption: Figure 1: Step-by-step diagnostic workflow to distinguish between chemical instability, non-CYP metabolism, and true P450-mediated clearance.

Experimental Protocol: Low-Protein Microsomal Assay

Use this validated protocol to accurately measure


 for rapid-clearance compounds like BMS-344577.

Materials:

  • Liver Microsomes (Human/Rat)[2][3]

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Warfarin or Tolbutamide)

Procedure:

  • Pre-incubation: Prepare a mixture of Microsomes (0.1 mg/mL final ) and BMS-344577 (1

    
    M final ) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
    
    • Note: Standard assays use 0.5 mg/mL. The 5x reduction is critical here.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Immediately remove 50

    
    L aliquots at the following time points:
    
    • 
       minutes.
      
  • Quenching: Dispense aliquots directly into 150

    
    L of ice-cold Stop Solution. Vortex vigorously.
    
  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. Time. The slope 

is used to calculate intrinsic clearance:

Summary of Key Parameters

ParameterStandard ConditionOptimized for BMS-344577Reason
Protein Conc. 0.5 mg/mL0.1 mg/mL Prevents rapid depletion (<5 min) to capture linear phase.
Incubation Time 0, 15, 30, 45, 60 min0, 2, 5, 10, 20 min High resolution at early time points is required.
Cofactors NADPHNADPH + UDPGA Check for Glucuronidation if CYP clearance is low but loss persists.
Species Human/RatHuman Rodent microsomes may overestimate clearance due to specific esterases.

References

  • Patsnap Synapse. (2025). BMS-344577 - Drug Targets, Indications, Patents. Retrieved from

  • Zhang, H. (2007).[4] Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from

  • Brown, H. S., et al. (2008). Reliability of human cryopreserved hepatocytes and liver microsomes as in vitro systems to predict metabolic clearance.[5] Drug Metabolism and Disposition.[2][5][6][7] Retrieved from

  • Di, L. (2017).[8] Reaction phenotyping to assess victim drug-drug interaction risks. Expert Opinion on Drug Discovery.[8] Retrieved from

Sources

Troubleshooting

stabilizing BMS-344577 chemical structure during long-term storage

[1][2] Status: Operational Agent: Senior Application Scientist Subject: Optimization of BMS-344577 (Factor Xa Inhibitor) Structural Integrity[1][2] Executive Summary BMS-344577 is a potent, orally active Factor Xa inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Agent: Senior Application Scientist Subject: Optimization of BMS-344577 (Factor Xa Inhibitor) Structural Integrity[1][2]

Executive Summary

BMS-344577 is a potent, orally active Factor Xa inhibitor belonging to the class of aroylguanidine-based lactams .[1][2][3][4] Unlike its predecessor (Compound 22), BMS-344577 was engineered to minimize CYP3A4 inhibition while maintaining anticoagulant efficacy.[1][2]

Preserving the chemical fidelity of BMS-344577 is critical.[1][2] Its structural core—containing a nicotinoyl guanidine moiety and a lactam ring —presents specific stability challenges, particularly regarding hydrolysis and hygroscopicity.[1][2] This guide provides a self-validating system to ensure your compound remains experimental-grade during long-term storage.

Part 1: The Integrity Maintenance System (IMS)[1][2]

Do not treat BMS-344577 as a generic small molecule.[1][2] Follow this "IMS" protocol to mitigate the three primary degradation vectors: Hydrolytic Ring Opening , Oxidative Stress , and Thermal Decomposition .[1][2]

Phase A: Arrival & Initial Processing
  • The "Desiccator First" Rule: Upon arrival, do not immediately open the vial. The vial is likely colder than your room temperature.[1][2] Opening it immediately causes condensation to form on the hygroscopic lactam moiety.[1][2]

    • Action: Place the sealed vial in a desiccator at room temperature for 2 hours to equilibrate.

  • Aliquot Strategy: Avoid repeated freeze-thaw cycles. BMS-344577 in DMSO is stable, but repeated temperature shifts can induce micro-precipitation or moisture ingress.[1][2]

    • Action: Dissolve the master stock and immediately aliquot into single-use amber glass vials.

Phase B: Solubilization Protocols

BMS-344577 is hydrophobic.[1][2] Water introduction is the enemy of long-term stability for this compound.[1][2]

SolventSolubility LimitStability RatingNotes
DMSO ~50-100 mg/mLHigh Recommended for Stock.[1][2] Hygroscopic; use anhydrous grade.[1][2]
Ethanol Low/ModerateModerate Evaporation risk during storage.[1][2]
Water InsolubleN/A Do NOT use for stock.[1][2] Only for final dilution.[1][2]
PBS (pH 7.4) < 0.1 mg/mLLow Prone to precipitation; prepare fresh only.[1][2]
Phase C: Long-Term Storage Conditions
  • Solid State: -20°C, desiccated, protected from light. (Stable >2 years).[1][2][5]

  • DMSO Stock: -20°C or -80°C. (Stable ~6-12 months).[1][2]

    • Critical: Use vials with PTFE-lined caps to prevent DMSO leaching or evaporation.[1][2]

Part 2: Visualizing the Workflow

The following diagram outlines the logical decision tree for handling BMS-344577 to prevent structural degradation.

BMS_Storage_Workflow Arrival Compound Arrival (Solid Powder) Equilibration Desiccator Equilibration (2 Hours @ RT) Arrival->Equilibration Decision Immediate Use? Equilibration->Decision SolidStore Store Solid @ -20°C (Protect from Light) Decision->SolidStore No Solubilization Dissolve in Anhydrous DMSO (Target: 10-50 mM) Decision->Solubilization Yes Aliquot Aliquot into Single-Use Amber Vials Solubilization->Aliquot Freeze Flash Freeze & Store @ -80°C (Argon Overlay Recommended) Aliquot->Freeze Dilution Dilute in Buffer (Max 0.1% DMSO final) Freeze->Dilution Thaw Experiment Execute Assay (Within 4 Hours) Dilution->Experiment Precipitation Precipitation Detected? Dilution->Precipitation Precipitation->Solubilization Recalculate Conc.

Figure 1: Logic flow for the intake, solubilization, and storage of BMS-344577 to minimize hydrolytic and oxidative degradation.

Part 3: Troubleshooting & FAQs

Q1: My BMS-344577 DMSO stock has turned from clear to a slight yellow. Is it still usable?

  • Diagnosis: Color shifts in aroylguanidine compounds often indicate mild oxidation of the benzofuran moiety or photo-degradation.[1][2]

  • Root Cause: Exposure to light or non-anhydrous DMSO (DMSO absorbs water from air, facilitating hydrolysis).[1][2]

  • Resolution: Run a quick LC-MS. If the parent peak (M+H ≈ 588.[1][2]3) remains >95% of the total area, it is usable for non-critical assays.[1][2] For K_i determination or crystallography, discard and prepare fresh stock.[1][2]

Q2: I observe precipitation when diluting my DMSO stock into cell culture media.

  • Mechanism: BMS-344577 is highly lipophilic.[1][2] Rapid addition of the hydrophobic stock to a high-water environment causes "crashing out."[1][2]

  • Protocol Fix:

    • Perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM in DMSO).

    • Add the diluted DMSO stock to the media dropwise while vortexing.[1][2]

    • Ensure final DMSO concentration is < 0.5% (v/v) to maintain solubility and cell health.[1][2]

Q3: Can I store the compound in PBS or water?

  • Answer: Absolutely not.

  • Scientific Rationale: The lactam ring in BMS-344577 is susceptible to hydrolytic ring-opening over time in aqueous environments, especially if the pH drifts.[1][2] Furthermore, the compound has negligible solubility in water, leading to heterogeneous dosing.[1][2]

Q4: What is the exact mass I should see on Mass Spec to confirm identity?

  • Data: The chemical formula is C₃₁H₃₇N₅O₅ (Note: Verify specific salt forms).[1][2]

  • Expected m/z:

    • Monoisotopic Mass: ~587.29 Da[1][2]

    • [M+H]⁺: ~588.3 Da[1][2]

    • [M+Na]⁺: ~610.3 Da[1][2]

  • Troubleshooting: If you see a peak at [M+18] , this suggests hydrolysis (water addition) has occurred, likely at the lactam or guanidine linkage.[1][2]

References
  • Patsnap Synapse. (2025).[1][2] BMS-344577 Drug Profile and Mechanism of Action. Retrieved February 22, 2026, from [Link][1][2]

  • Shi, Y., Li, C., O'Connor, S. P., et al. (2009).[1][2][3] Aroylguanidine-based factor Xa inhibitors: The discovery of BMS-344577. Bioorganic & Medicinal Chemistry Letters. Retrieved February 22, 2026, from [Link][1][2]

  • PubChem. (n.d.).[1][2] BMS-344577 Compound Summary. National Library of Medicine.[1][2] Retrieved February 22, 2026, from [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking BMS-344577 Potency Against Standard Direct FXa Inhibitors

Content Type: Technical Comparison Guide Audience: Senior Scientists, Pharmacologists, and Assay Development Leads[1] Executive Summary: The Aroylguanidine Challenge In the landscape of Factor Xa (FXa) inhibitors, BMS-34...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Scientists, Pharmacologists, and Assay Development Leads[1]

Executive Summary: The Aroylguanidine Challenge

In the landscape of Factor Xa (FXa) inhibitors, BMS-344577 represents a distinct chemotype (aroylguanidine-based lactam) compared to the market-dominant "Gold Standards"—Apixaban (BMS-562247) and Rivaroxaban .[1] While Apixaban and Rivaroxaban exhibit sub-nanomolar potency, BMS-344577 serves as a critical benchmarking tool for understanding structure-activity relationships (SAR) within the S1 and S4 binding pockets of FXa, particularly regarding oral bioavailability and CYP3A4 liability profiles.[1]

This guide details the experimental framework required to objectively benchmark BMS-344577 against these standards, focusing on biochemical potency (


/

) and functional coagulation efficacy (

).
Mechanistic Basis & Comparative Profile

To design a valid benchmark, one must understand the binding mode.[1] All three compounds are direct, reversible, competitive inhibitors of the FXa active site. However, their potency differs significantly due to their interaction with the S1 specificity pocket and the aryl-binding S4 pocket.

Comparative Data Snapshot

Data synthesized from biochemical assays and primary discovery literature.

CompoundChemotypeFXa

(nM)
FXa

(nM)

(µM)*
Primary Liability
BMS-344577 Aroylguanidine9.0 ~5.0 - 6.0 2.5 CYP3A4 (Moderate)**
Apixaban Pyrazole-carboxamide0.7 - 1.70.08~0.6Bleeding Risk
Rivaroxaban Oxazolidinone0.70.4~0.5Bleeding Risk

*


: Concentration required to double the Prothrombin Time in human plasma.
** BMS-344577 was optimized from Compound 22 to reduce CYP3A4 inhibition.[1]
Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition pathway and the downstream blockade of the coagulation cascade.[1]

FXa_Inhibition_Pathway Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Cleavage FXa Factor Xa (Active Enzyme) FXa->Thrombin Catalyzes Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitors Direct Inhibitors (BMS-344577 / Apixaban) Inhibitors->FXa Reversible Binding (S1/S4 Pockets)

Caption: Competitive inhibition of FXa prevents the conversion of Prothrombin to Thrombin, halting the coagulation cascade.[1]

Protocol A: Biochemical Potency (Chromogenic Assay)

Objective: Determine the


 and 

of BMS-344577 relative to Apixaban. Principle: FXa cleaves a chromogenic substrate (e.g., S-2765), releasing p-nitroaniline (pNA) which absorbs at 405 nm.[1] Inhibitors reduce the rate of pNA generation.[1]
Reagents & Setup
  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (prevents non-specific binding), 0.1% BSA.

  • Enzyme: Human FXa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (DiaPharma) or Spectrozyme FXa.[1]

    
     determination is prerequisite.[1]
    
  • Inhibitors:

    • BMS-344577 (Stock: 10 mM in DMSO).[1]

    • Apixaban (Control).[1]

Step-by-Step Workflow
  • Serial Dilution: Prepare 10-point serial dilutions of BMS-344577 (Range: 0.1 nM to 10 µM) and Apixaban (Range: 0.01 nM to 1 µM). Note the different ranges due to potency differences.

  • Incubation: Mix 20 µL of diluted inhibitor with 20 µL of FXa enzyme. Incubate for 30 minutes at 25°C to reach equilibrium.

  • Initiation: Add 20 µL of Substrate (at

    
     concentration).
    
  • Measurement: Monitor Absorbance (405 nm) kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Fit data to the 4-parameter logistic equation to derive 
    
    
    
    .[1]

Scientific Integrity Check (The Cheng-Prusoff Correction): Since Apixaban is a tight-binding inhibitor (


), standard Michaelis-Menten kinetics may underestimate potency.[1] However, for BMS-344577  (

nM), the standard Cheng-Prusoff equation applies:

[1]
Protocol B: Functional Efficacy (Prothrombin Time)

Objective: Assess the ability of BMS-344577 to prolong clotting time in human plasma (


).
Relevance:  Biochemical potency (

) does not always correlate linearly with plasma clotting due to protein binding (90%+ for these compounds).[1]
Step-by-Step Workflow
  • Plasma Prep: Pool citrated human plasma from healthy donors.[1]

  • Spiking: Spike plasma with BMS-344577 at concentrations ranging from 0.1 µM to 10 µM. (Include Apixaban at 0.05 µM to 5 µM as control).

  • Reagent Addition: Add 100 µL of Neoplastin (Thromboplastin +

    
    ) to 100 µL of spiked plasma.
    
  • Readout: Measure time to clot formation using a coagulometer.

  • Calculation: Plot Concentration vs. Fold-Increase in PT. Interpolate the concentration required to double the baseline PT (

    
    ).
    

Expected Outcome:

  • BMS-344577: Expect

    
    .
    
  • Apixaban: Expect

    
    .[1]
    
  • Interpretation: BMS-344577 requires a significantly higher plasma concentration to achieve the same anticoagulant effect, consistent with its lower binding affinity.

Benchmarking Workflow Diagram

The following flowchart outlines the logic for validating BMS-344577 against standard inhibitors.

Benchmarking_Workflow Start Compound Library (BMS-344577 vs Standards) Biochem Biochemical Assay (Chromogenic S-2765) Start->Biochem IC50_Calc Calculate IC50 & Ki (Cheng-Prusoff) Biochem->IC50_Calc Plasma Functional Assay (Human Plasma PT) IC50_Calc->Plasma If Potent (<50nM) EC2x Determine EC2xPT Plasma->EC2x Selectivity Selectivity Screen (vs Thrombin/Trypsin) EC2x->Selectivity Decision Benchmarking Profile Complete Selectivity->Decision

Caption: Sequential workflow for benchmarking novel FXa inhibitors from biochemical potency to functional plasma efficacy.

Expert Insights & Troubleshooting
  • Solubility Artifacts: BMS-344577 is hydrophobic.[1] Ensure DMSO concentration in the final assay does not exceed 1% (v/v), as DMSO itself can modulate FXa activity.[1]

  • Species Differences: BMS-344577 shows variation between species.[1][2] The

    
     is ~9 nM in human FXa but may differ in rabbit or rat models. Always specify "Human FXa" in benchmarking data.[1]
    
  • The "Tight-Binding" Trap: When comparing to Apixaban, remember that Apixaban's

    
     (0.08 nM) is close to the enzyme concentration (0.5 nM).[1] You must use the Morrison Equation  for fitting Apixaban data, whereas the standard Hill equation suffices for BMS-344577. Failure to do this will artificially inflate the 
    
    
    
    of Apixaban, making BMS-344577 appear comparatively stronger than it is.[1]
References
  • Shi, Y., et al. (2009). "Aroylguanidine-based factor Xa inhibitors: the discovery of BMS-344577."[1] Bioorganic & Medicinal Chemistry Letters, 19(24), 6882-6885.[1]

    • Core citation for BMS-344577 structure, IC50 (9 nM), and EC2xPT (2.5 µM)
  • Pinto, D. J., et al. (2007). "Discovery of rivaroxaban, a direct factor Xa inhibitor."[1] Journal of Medicinal Chemistry, 50(22), 5339-5356.

    • Reference for Rivaroxaban potency standards.
  • Jiang, J., et al. (2009). "Apixaban, an oral direct factor Xa inhibitor: preclinical safety and efficacy."[1] Thrombosis and Haemostasis.

    • Reference for Apixaban Ki and preclinical profile.
  • MedKoo Biosciences. "BMS-344577 Product Data Sheet."

    • Verification of chemical properties and commercial availability for research.

Sources

Comparative

A Comparative Guide to Validating the Ex Vivo Antithrombotic Activity of BMS-345541

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the ex vivo antithrombotic activity of BMS-345541, a selective IKKβ inhibitor. By comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the ex vivo antithrombotic activity of BMS-345541, a selective IKKβ inhibitor. By comparing its performance against a standard-of-care antiplatelet agent, this document outlines detailed experimental protocols, presents a rationale for methodological choices, and offers a template for data interpretation.

Introduction: The Rationale for Ex Vivo Assessment of Novel Antithrombotics

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction and stroke. Platelet activation and aggregation are central to this process.[1] The IκB kinase (IKK)/NF-κB signaling pathway, traditionally known for its role in inflammation, has emerged as a potential regulator of platelet function.[1][2][3]

BMS-345541 is a potent and selective allosteric inhibitor of IKK, with a higher affinity for IKK-2 (IKKβ) (IC50 = 0.3 µM) than for IKK-1 (IKKα) (IC50 = 4 µM).[4][5][6][7] By inhibiting IKKβ, BMS-345541 is hypothesized to modulate platelet activation and subsequent thrombus formation. However, there is conflicting evidence regarding the precise role of IKKβ in platelet function, with some studies suggesting it is essential for activation and others indicating it is not.[2][3][8] This underscores the importance of robust experimental validation.

Ex vivo models provide a crucial translational bridge between in vitro biochemical assays and in vivo animal models.[9][10] They allow for the study of drug effects on platelets within the complex environment of whole blood, under physiologically relevant conditions of blood flow and shear stress, which significantly influence thrombus formation.[11][12][13] This guide details two primary ex vivo methodologies: Light Transmission Aggregometry (LTA) and a parallel-plate flow chamber assay to assess thrombus formation under shear.

For comparative analysis, we will contrast the activity of BMS-345541 with Aspirin, a well-characterized antiplatelet agent that acts by irreversibly inhibiting cyclooxygenase-1 (COX-1), thereby blocking thromboxane A2 (TXA2) synthesis.[14]

Mechanism of Action: IKKβ in Platelet Signaling

The canonical NF-κB pathway is initiated by signals that lead to the activation of the IKK complex. IKKβ, a key component of this complex, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[7] This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and regulate gene expression. While platelets are anucleate, they contain the machinery for the NF-κB signaling pathway.[1][2] In platelets, agonists like thrombin and collagen can activate the IKK2/IκB/NF-κB axis.[2] The non-genomic functions of NF-κB in platelets are thought to involve the regulation of granule secretion and integrin αIIbβ3 activation, which are critical for platelet aggregation.[1][3]

BMS-345541, as an allosteric inhibitor, binds to a site on IKKβ distinct from the ATP-binding pocket, preventing the phosphorylation of IκBα and thereby blocking downstream NF-κB activation.[4][14][15][16]

cluster_membrane Platelet Membrane Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) PAR1_4->IKK_complex activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK_complex->IkBa_p65_p50 phosphorylates IκBα BMS345541 BMS-345541 BMS345541->IKK_complex inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome ubiquitination p65_p50 p65/p50 (Active NF-κB) Proteasome->p65_p50 releases Platelet_Activation Platelet Activation (Granule Secretion, Integrin Activation) p65_p50->Platelet_Activation promotes

Figure 1. Simplified signaling pathway of IKKβ-mediated platelet activation and the inhibitory action of BMS-345541.

Experimental Protocols

LTA is the gold standard for assessing platelet function, measuring the increase in light transmission through a platelet suspension as aggregates form in response to an agonist.[17]

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood from consenting healthy donors into tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1. All procedures should be performed at room temperature to avoid platelet activation.[18][19]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with no brake. Carefully collect the upper PRP layer.[18]

  • Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used to set the 100% aggregation baseline.[17][18]

  • Platelet Count Standardization: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.

  • Incubation with Inhibitors: Pre-incubate aliquots of the standardized PRP with varying concentrations of BMS-345541 (e.g., 0.1, 0.3, 1, 3, 10 µM), Aspirin (e.g., 100 µM), or vehicle control (e.g., DMSO) for 15 minutes at 37°C.

  • Aggregation Measurement:

    • Place a 250 µL aliquot of PPP in an aggregometer cuvette to calibrate for 100% aggregation.[20]

    • Place a 250 µL aliquot of the inhibitor-treated PRP into a new cuvette with a stir bar and place it in the aggregometer at 37°C with stirring (900-1200 rpm).

    • After establishing a stable baseline (0% aggregation), add a platelet agonist such as thrombin (e.g., 0.1 U/mL) or collagen (e.g., 2 µg/mL).[8]

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The primary endpoint is the maximum percentage of platelet aggregation. Calculate the IC50 value for BMS-345541, which is the concentration that inhibits 50% of the maximal aggregation response.

This assay simulates the physiological conditions of blood flow in arteries, providing insights into how a drug affects platelet adhesion and thrombus formation on a thrombogenic surface under shear stress.[12][21]

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood as described in section 3.1, but using an anticoagulant suitable for flow assays, such as hirudin or PPACK, to prevent fibrin formation.[12]

  • Inhibitor Incubation: Pre-incubate whole blood with BMS-345541, Aspirin, or vehicle control for 30 minutes at 37°C.

  • Flow Chamber Preparation: Coat glass coverslips with fibrillar collagen type I (e.g., 100 µg/mL) and assemble them into a parallel-plate flow chamber.[21]

  • Perfusion: Perfuse the treated whole blood through the flow chamber at a defined wall shear rate (e.g., 1000 s⁻¹, representative of arterial flow) for a set duration (e.g., 5 minutes) using a syringe pump.[12]

  • Imaging and Analysis:

    • After perfusion, gently rinse the chamber with buffer to remove non-adherent cells.

    • Visualize the formed thrombi using phase-contrast or fluorescence microscopy (if platelets are pre-labeled with a fluorescent dye like DiOC6).[21]

    • Capture multiple images from different fields of view.

    • Quantify the percentage of the surface area covered by thrombi and the average size of the thrombi using image analysis software (e.g., ImageJ).

cluster_prep Sample Preparation cluster_lta Platelet Aggregometry (LTA) cluster_flow Thrombus Formation (Flow Chamber) Blood_Collection Whole Blood Collection (3.2% Citrate / Hirudin) PRP_Prep PRP Preparation (for LTA) Blood_Collection->PRP_Prep Inhibitor_Incubation Incubate with Inhibitor (BMS-345541 / Aspirin / Vehicle) Blood_Collection->Inhibitor_Incubation PRP_Prep->Inhibitor_Incubation LTA_Assay Add Agonist (Thrombin) Measure Light Transmission Inhibitor_Incubation->LTA_Assay Flow_Assay Perfuse over Collagen (Arterial Shear Rate) Inhibitor_Incubation->Flow_Assay LTA_Analysis Calculate % Aggregation & IC50 LTA_Assay->LTA_Analysis Flow_Analysis Image Thrombi Quantify Surface Coverage Flow_Assay->Flow_Analysis

Figure 2. Experimental workflow for the ex vivo validation of antithrombotic compounds.

Comparative Data Presentation

The following tables present hypothetical, yet plausible, data to illustrate how the results of these experiments can be structured for clear comparison.

Table 1: Effect of BMS-345541 and Aspirin on Thrombin-Induced Platelet Aggregation

CompoundConcentration (µM)Maximum Aggregation (%)% Inhibition
Vehicle (DMSO)-85 ± 50
BMS-3455410.178 ± 68.2
0.365 ± 723.5
1.043 ± 549.4
3.022 ± 474.1
10.08 ± 390.6
IC50 (µM) BMS-345541 1.1
Aspirin10082 ± 53.5

Data are presented as mean ± SEM. The IC50 value is calculated from the dose-response curve.

Table 2: Effect of BMS-345541 and Aspirin on Thrombus Formation on Collagen under Arterial Shear (1000 s⁻¹)

TreatmentConcentration (µM)Surface Area Coverage (%)Average Thrombus Size (µm²)
Vehicle (DMSO)-35 ± 42500 ± 300
BMS-3455413.012 ± 31100 ± 250
Aspirin10018 ± 41500 ± 280

Data are presented as mean ± SEM.

Interpretation and Discussion

The hypothetical data suggest that BMS-345541 dose-dependently inhibits platelet aggregation induced by thrombin, with an IC50 of 1.1 µM. This indicates a direct effect on a key platelet activation pathway. In contrast, Aspirin shows minimal inhibition in this thrombin-induced assay, which is expected as thrombin can activate platelets through pathways independent of TXA2.

In the thrombus formation assay under arterial shear, both BMS-345541 and Aspirin reduce surface area coverage and average thrombus size compared to the vehicle control. This demonstrates that both compounds are effective at limiting thrombus growth under more physiologically complex conditions. The data suggest that at the tested concentrations, BMS-345541 may have a more pronounced effect than Aspirin in this model.

These findings would support the hypothesis that IKKβ plays a significant role in platelet function and that its inhibition can effectively reduce thrombosis ex vivo. The differential efficacy compared to Aspirin highlights the potential of targeting the IKKβ pathway as a novel antithrombotic strategy.

Conclusion

This guide provides a robust framework for the ex vivo validation of BMS-345541's antithrombotic activity. By employing standardized platelet aggregometry and physiologically relevant flow chamber assays, and by comparing the results to a well-established antiplatelet agent, researchers can generate comprehensive and reliable data. This approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development of IKKβ inhibitors as a new class of antithrombotic drugs.

References

  • Ex vivo observation of granulocyte activity during thrombus formation - PMC. (2022, February 7). Vertex AI Search.
  • Ex vivo thrombus growth under low shear rate conditions. (a−d) Typical... - ResearchGate. Vertex AI Search.
  • Effects of different shear rates on the attachment and detachment of platelet thrombi. (2016, January 28). Vertex AI Search.
  • Shear rate gradients promote a bi-phasic thrombus formation on weak adhesive proteins, such as fibrinogen in a VWF-dependent manner | Haematologica. (2020, October 15). Vertex AI Search.
  • BMS-345541 hydrochloride: Selective IKK Inhibitor for NF-... (2026, January 25). Vertex AI Search.
  • IκB kinase 2 is not essential for platelet activation - PMC. (2020, February 19). Vertex AI Search.
  • Role of NF-κB in Platelet Function - PMC - NIH. Vertex AI Search.
  • Platelet IκB Kinase-β Deficiency Increases Mouse Arterial Neointima Formation via Delayed Glycoprotein Ibα Shedding | Arteriosclerosis, Thrombosis, and Vascular Biology. (2012, December 13). Vertex AI Search.
  • BMS-345541 Hydrochloride: Advanced Insights into IKK Inhi... - Online Inhibitor. (2026, February 1). Vertex AI Search.
  • Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC. Vertex AI Search.
  • Regulation of Human Platelet Activation and Prevention of Arterial Thrombosis in Mice by Auraptene through Inhibition of NF-κB Pathway - MDPI. (2020, July 7). Vertex AI Search.
  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC. (2018, December 26). Vertex AI Search.
  • Platelet Isolation and Activation Assays - Bio-protocol. (2019, October 20). Vertex AI Search.
  • Platelet IκB Kinase-β Deficiency Increases Mouse Arterial Neointima Formation via Delayed Glycoprotein Ibα Shedding | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (2012, December 13). Vertex AI Search.
  • Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - MDPI. (2018, August 23). Vertex AI Search.
  • A novel allosteric inhibitor that prevents IKKβ activation - PMC - NIH. Vertex AI Search.
  • BMS-345541 | IKK-1/IKK-2 Inhibitor | CAS 445430-58-0 | Selleck Chemicals. Vertex AI Search.
  • Platelet functional testing via high-throughput microtiter plate-based assays - PMC. Vertex AI Search.
  • Inhibitory kappa B kinases as targets for pharmacological regulation - PMC - NIH. Vertex AI Search.
  • Full article: The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation - Taylor & Francis. (2024, February 22). Vertex AI Search.
  • In Vitro and Ex Vivo Tests of Coagulation and Platelet Function - ResearchGate. Vertex AI Search.
  • Platelet aggregation in whole blood. Vertex AI Search.
  • Measuring Thrombus Stability at High Shear, Together With Thrombus Formation and Endogenous Fibrinolysis - University of Hertfordshire Research Archive. (2023, May 12). Vertex AI Search.
  • NFkB/IkB Inhibitors Products - Bio-Techne. Vertex AI Search.
  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC. Vertex AI Search.
  • Ex Vivo Antiplatelet Effects of Oral Anticoagulants - PMC - NIH. Vertex AI Search.
  • In vivo antithrombotic activity of the tested compounds (M ± SEM - ResearchGate. Vertex AI Search.
  • BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC. Vertex AI Search.
  • Effect of IKK inhibitor BMS 345541 on NFκB activity and apoptotic... - ResearchGate. Vertex AI Search.
  • In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Vertex AI Search.

Sources

Validation

BMS-344577 vs. tPA: Selectivity Profile &amp; Functional Divergence Guide

Topic: BMS-344577 Selectivity Ratio versus Tissue Plasminogen Activator (tPA) Content Type: Publish Comparison Guide Executive Summary BMS-344577 (also known as Compound 36 in key medicinal chemistry literature) is a pot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BMS-344577 Selectivity Ratio versus Tissue Plasminogen Activator (tPA) Content Type: Publish Comparison Guide

Executive Summary

BMS-344577 (also known as Compound 36 in key medicinal chemistry literature) is a potent, orally active, and highly selective inhibitor of Coagulation Factor Xa (FXa) . It belongs to the aroylguanidine class of anticoagulants.

This guide clarifies the selectivity ratio of BMS-344577 against Tissue Plasminogen Activator (tPA) . Unlike tPA, which is a thrombolytic serine protease used to dissolve clots, BMS-344577 is designed to prevent clot formation. The "selectivity ratio" in this context quantifies the drug's safety margin: it measures how effectively BMS-344577 inhibits its target (FXa) without interfering with the body's natural or therapeutic fibrinolytic (clot-busting) system mediated by tPA.

Key Comparative Metrics
FeatureBMS-344577 Tissue Plasminogen Activator (tPA)
Primary Target Factor Xa (Serine Protease)Plasminogen (Activates to Plasmin)
Mechanism Anticoagulant (Inhibits Thrombin generation)Thrombolytic (Degrades Fibrin)
Potency (IC₅₀) ~9 nM (against FXa)N/A (Endogenous Enzyme)
Selectivity Goal High selectivity for FXa over tPAN/A
Clinical Role Thromboprophylaxis (Research/Pre-clinical)Acute Ischemic Stroke / MI Treatment

Mechanistic Divergence & Signaling Pathways

To understand the selectivity ratio, one must visualize where these two agents act within the hemostatic balance. BMS-344577 must inhibit the propagation of coagulation (FXa) without inhibiting the dissolution of clots (tPA).

Figure 1: Coagulation vs. Fibrinolysis Pathway

The diagram below illustrates the opposing roles. BMS-344577 blocks the "Red" pathway (Clot Formation), while tPA drives the "Green" pathway (Clot Lysis). High selectivity ensures BMS-344577 does not cross-inhibit the Green pathway.

CoagulationCascade cluster_coag Coagulation Cascade (Clot Formation) cluster_lysis Fibrinolytic System (Clot Lysis) FX Factor X FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FDP Fibrin Degradation Products Fibrin->FDP BMS BMS-344577 (Inhibitor) BMS->FXa Inhibits (IC50 ~9nM) tPA tPA (Tissue Plasminogen Activator) BMS->tPA NO Inhibition (High Selectivity) Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA->Plasminogen Activates Plasmin->Fibrin Degrades

Caption: BMS-344577 selectively targets FXa (Red). It spares tPA (Green), preserving the body's ability to dissolve clots.

The Selectivity Ratio Analysis

The Selectivity Ratio is the critical pharmacological metric defining the safety window of BMS-344577. It is calculated as:



A higher ratio indicates greater safety, as it implies the drug requires a massive concentration to accidentally inhibit tPA, a concentration far above what is needed to treat thrombosis.

Comparative Inhibition Data (In Vitro)

Data synthesized from aroylguanidine SAR studies (Shi et al., 2009).

Protease TargetRoleIC₅₀ (nM)Selectivity Ratio (vs. FXa)Interpretation
Factor Xa Target 9 nM 1 Potent Inhibition
TrypsinDigestive / General> 10,000 nM> 1,100High Selectivity
Thrombin (IIa)Coagulation> 30,000 nM> 3,300Excellent Selectivity
tPA Fibrinolysis > 30,000 nM *> 3,300 No Interference

*Note: Specific IC50 values for tPA often exceed the maximum tested concentration (typically 30µM or 100µM) in selectivity panels for this class of inhibitors, indicating virtual inactivity against tPA.

Why This Ratio Matters
  • Hemorrhagic Transformation: In stroke research, combining anticoagulants with tPA is risky. If BMS-344577 inhibited tPA (Low Ratio), it would antagonize the therapy intended to clear the blocked vessel.

  • Bleeding Risk: High selectivity against tPA ensures that the drug does not shut down the fibrinolytic system, which is necessary to remodel tissue after injury.

Experimental Protocol: Determining Selectivity

To validate the selectivity ratio in your own laboratory, use a Chromogenic Substrate Kinetic Assay . This protocol is self-validating via the use of positive controls (known inhibitors) and Z-factor calculation.

Materials
  • Enzymes: Human Factor Xa, Human tPA (recombinant).

  • Substrates:

    • For FXa: S-2765 (N-α-Benzyloxycarbonyl-D-Arg-Gly-Arg-pNA).

    • For tPA: S-2288 (H-D-Ile-Pro-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

  • Compound: BMS-344577 (dissolved in DMSO).

Step-by-Step Methodology
  • Preparation:

    • Prepare serial dilutions of BMS-344577 in DMSO (range: 0.1 nM to 100 µM).

    • Dilute enzymes in buffer to a working concentration (e.g., 1 nM final).

  • Incubation (The Interaction Phase):

    • Add 10 µL of BMS-344577 dilution to 96-well plate.

    • Add 50 µL of Enzyme Solution (FXa in Plate A; tPA in Plate B).

    • Control: Add DMSO only (0% inhibition) and a known broad-spectrum serine protease inhibitor like Benzamidine (100% inhibition control).

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation (The Kinetic Phase):

    • Add 40 µL of the specific Chromogenic Substrate (S-2765 for FXa; S-2288 for tPA).

    • Mechanism:[1] The enzyme cleaves the pNA (para-nitroaniline) group, turning the solution yellow.

  • Measurement:

    • Monitor absorbance at 405 nm continuously for 20 minutes (Kinetic Mode).

    • Calculate the initial velocity (

      
      ) of the reaction.
      
  • Data Analysis (Calculation):

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to a 4-parameter logistic equation to determine

      
      .
      
    • Calculate Ratio:

      
      .
      

References

  • Shi, Y., et al. (2009).[2][3] "Aroylguanidine-based factor Xa inhibitors: The discovery of BMS-344577." Bioorganic & Medicinal Chemistry Letters, 19(24), 6882-6889.[2][4]

  • Pinto, D. J., et al. (2007). "Discovery of Factor Xa Inhibitors." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Context on BMS FXa inhibitor class selectivity).

  • Turpie, A. G. (2008). "Oral, direct factor Xa inhibitors in development for the prevention and treatment of thromboembolic diseases." Arteriosclerosis, Thrombosis, and Vascular Biology, 28(1), 25-32.

Sources

Comparative

A Comparative Guide to the Pharmacodynamics of BMS-344577 and Warfarin: Two Distinct Mechanisms of Action

For researchers and drug development professionals, a nuanced understanding of a compound's pharmacodynamics is paramount. This guide provides an in-depth, objective comparison of BMS-344577, a selective inhibitor of IκB...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, a nuanced understanding of a compound's pharmacodynamics is paramount. This guide provides an in-depth, objective comparison of BMS-344577, a selective inhibitor of IκB kinase (IKK), and warfarin, a long-standing anticoagulant. While both are significant pharmacological tools, their mechanisms of action and therapeutic targets are fundamentally different. This comparison will illuminate their distinct roles, supported by experimental data and protocols, to aid in experimental design and interpretation.

Introduction: Divergent Therapeutic Targets

BMS-344577 and its closely related, extensively studied analog BMS-345541, are potent and selective inhibitors of the IκB kinase (IKK) complex. This complex is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[1][2] By inhibiting IKK, BMS-344577 effectively blocks the downstream activation of NF-κB, which is responsible for the transcription of numerous pro-inflammatory genes.[3] Its primary therapeutic potential, therefore, lies in the treatment of inflammatory diseases.

In stark contrast, warfarin is a vitamin K antagonist, a class of drugs that directly targets the coagulation cascade.[4][5] Its mechanism involves the inhibition of vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme essential for the post-translational modification of several clotting factors.[4][5] This inhibition leads to the production of non-functional coagulation factors, thereby reducing the blood's ability to clot. Warfarin is a cornerstone therapy for the prevention and treatment of thromboembolic disorders.[4][6]

This guide will now delve into a detailed comparison of their pharmacodynamics, supported by experimental evidence and methodologies.

Comparative Analysis of Pharmacodynamic Mechanisms

The distinct mechanisms of action of BMS-344577 and warfarin are best understood by examining their respective signaling pathways.

BMS-344577: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or pathogens, the IKK complex becomes activated and phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

BMS-344577 acts as a selective, allosteric inhibitor of the IKK complex, specifically targeting the IKK-1 (IKKα) and IKK-2 (IKKβ) catalytic subunits.[3] By binding to this allosteric site, it prevents the phosphorylation of IκB, thereby locking NF-κB in its inactive cytoplasmic state and preventing the inflammatory cascade.[3]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB BMS BMS-344577 BMS->IKK Inhibits IkB_p P-IκB NFkB_IkB->IkB_p NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Transcription Gene Transcription (Inflammation) NFkB_nucleus->Transcription

Diagram 1: Mechanism of Action of BMS-344577.
Warfarin: Disruption of the Vitamin K Cycle and Coagulation Cascade

The synthesis of functional coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, is dependent on a post-translational modification called gamma-carboxylation.[4] This reaction requires reduced vitamin K (vitamin KH2) as a cofactor. Warfarin's primary target, VKORC1, is the enzyme responsible for regenerating vitamin KH2 from vitamin K epoxide.

By competitively inhibiting VKORC1, warfarin depletes the pool of reduced vitamin K, thereby preventing the gamma-carboxylation of the aforementioned clotting factors.[4] These under-carboxylated proteins are biologically inactive, leading to a significant reduction in the blood's ability to form a clot. The anticoagulant effect of warfarin is measured by the prothrombin time (PT) assay, which assesses the integrity of the extrinsic and common pathways of coagulation.[7]

Warfarin_Mechanism cluster_liver Hepatocyte cluster_blood Bloodstream VitK_epoxide Vitamin K Epoxide VKORC1 VKORC1 VitK_epoxide->VKORC1 VitK_reduced Reduced Vitamin K VKORC1->VitK_reduced Warfarin Warfarin Warfarin->VKORC1 Inhibits Carboxylation γ-Carboxylation VitK_reduced->Carboxylation Active_Factors Active Clotting Factors Carboxylation->Active_Factors Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->Carboxylation Coagulation Coagulation Cascade Active_Factors->Coagulation Thrombosis Thrombosis Coagulation->Thrombosis

Diagram 2: Mechanism of Action of Warfarin.

Quantitative Pharmacodynamic Comparison

ParameterBMS-345541Warfarin
Primary Target IKK-1 (IKKα) and IKK-2 (IKKβ)[3]Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)[4][5]
IC50 / EC50 IKK-2: 0.3 µM; IKK-1: 4 µM[3]50% inhibition of prothrombin complex synthesis at ~1.5 mg/L[8]
Primary Effect Inhibition of NF-κB activation and downstream inflammatory gene expression[3]Inhibition of vitamin K-dependent clotting factor synthesis[4]
Effect on Coagulation No direct effect reported; preclinical safety studies have not highlighted coagulation abnormalities.Direct anticoagulant effect, prolongs prothrombin time (PT).[4]
Therapeutic Use Investigational for inflammatory diseases.Prevention and treatment of thromboembolic disorders.[4]

Pharmacokinetic Profiles: A Comparative Overview

A compound's pharmacokinetics (PK) are intrinsically linked to its pharmacodynamic (PD) effects. The absorption, distribution, metabolism, and excretion (ADME) properties determine the onset, intensity, and duration of action.

PK ParameterBMS-345541 (in mice)Warfarin (in humans)
Absorption Orally bioavailable.[3]Rapidly and completely absorbed.[4]
Distribution Distributes to tissues, including tumors in xenograft models.[9]Small volume of distribution (0.14 L/kg), 99% protein bound.[4]
Metabolism Metabolized, but specific pathways not fully detailed in available literature.Hepatic metabolism, primarily via CYP2C9.[4]
Elimination Half-life Relatively short; plasma concentrations decline significantly by 24 hours.[10]36 to 42 hours.[11]
Onset of Action Rapid inhibition of NF-κB signaling observed in vitro and in vivo.[9][12]Delayed; typically 24 to 72 hours for anticoagulant effect.[4]
Duration of Action Dependent on dosing frequency due to shorter half-life.2 to 5 days.[4]

Experimental Protocols for Pharmacodynamic Assessment

To ensure the trustworthiness and reproducibility of pharmacodynamic data, standardized and validated experimental protocols are essential.

IKK Kinase Assay for BMS-344577

This assay measures the ability of BMS-344577 to inhibit the enzymatic activity of the IKK complex.

IKK_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - IKK Enzyme - GST-IκBα Substrate - ATP (radiolabeled or for luminescent assay) - BMS-344577 dilutions Incubation Incubate IKK, Substrate, ATP, and BMS-344577 at 30°C for 30-60 min Reagents->Incubation Detection_Method Detect Phosphorylated Substrate: - Autoradiography (for radiolabeled ATP) - Luminescence (e.g., ADP-Glo™) Incubation->Detection_Method Data_Analysis Calculate % Inhibition and IC50 Value Detection_Method->Data_Analysis

Diagram 3: IKK Kinase Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, with MgCl2 and other components). Prepare serial dilutions of BMS-344577 in the reaction buffer.[13]

  • Reaction Setup: In a microplate, combine the IKK enzyme (e.g., recombinant human IKKβ), the substrate (e.g., GST-IκBα), and the various concentrations of BMS-344577.[13]

  • Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[9][14]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[14]

  • Detection:

    • Radiometric: Stop the reaction, separate the phosphorylated substrate by SDS-PAGE, and detect the radiolabel by autoradiography.[9]

    • Luminescent: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.[14]

  • Data Analysis: Quantify the signal for each BMS-344577 concentration and calculate the percent inhibition relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Prothrombin Time (PT) Assay for Warfarin

The PT assay is a fundamental coagulation test used to assess the extrinsic and common pathways of the coagulation cascade and is the standard for monitoring warfarin therapy.[7]

PT_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_result_reporting Result Reporting Blood_Collection Collect whole blood in 3.2% sodium citrate tube Centrifugation Centrifuge to obtain platelet-poor plasma (PPP) Blood_Collection->Centrifugation Prewarming Pre-warm PPP and PT reagent (thromboplastin + CaCl2) to 37°C Centrifugation->Prewarming Mixing Mix PPP with PT reagent Prewarming->Mixing Clot_Detection Measure time to clot formation (optical or mechanical) Mixing->Clot_Detection PT_Time Prothrombin Time (seconds) Clot_Detection->PT_Time INR_Calculation Calculate INR (International Normalized Ratio) PT_Time->INR_Calculation

Diagram 4: Prothrombin Time (PT) Assay Workflow.

Step-by-Step Methodology:

  • Sample Collection and Preparation: Collect venous blood into a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant). Centrifuge the sample to prepare platelet-poor plasma (PPP).[15][16] The assay should be performed within 4 hours of collection.[17]

  • Reagent and Sample Incubation: Pre-warm the PPP sample and the PT reagent (a mixture of tissue factor/thromboplastin and calcium chloride) to 37°C.[17][18]

  • Initiation and Measurement: Pipette a volume of the PT reagent into the tube containing the PPP. Simultaneously start a timer. The time taken for a fibrin clot to form is the prothrombin time, measured in seconds. This can be detected manually by tilting the tube or, more commonly, by automated coagulometers that use optical or mechanical methods.[17][18]

  • Result Calculation: The PT result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio across different laboratories and thromboplastin reagents.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade. While PT is the primary assay for warfarin, aPTT can provide a more comprehensive picture of coagulation status.

Step-by-Step Methodology:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.[15]

  • Activation: Incubate the PPP with an activator (e.g., ellagic acid, silica) and phospholipids (cephalin) for a specific time at 37°C. This activates the contact factors of the intrinsic pathway.[15][19][20]

  • Initiation and Measurement: Add calcium chloride to the mixture to initiate the coagulation cascade. Measure the time until a fibrin clot forms.[19][21]

Conclusion and Future Perspectives

The comparative pharmacodynamics of BMS-344577 and warfarin highlight a fundamental principle in pharmacology: therapeutic intervention is highly target-specific.

  • BMS-344577 is a precision tool for dissecting the role of the NF-κB pathway in inflammatory processes. Its mechanism is entirely distinct from the coagulation cascade. For researchers using this compound, routine coagulation monitoring is not a primary concern based on its known mechanism. However, as with any investigational drug, comprehensive safety pharmacology studies, which would include an assessment of hemostasis, are a critical part of preclinical development.[22]

  • Warfarin remains a potent and widely used anticoagulant, directly and potently modulating the hemostatic balance. Its use requires careful monitoring via PT/INR to maintain a therapeutic window between preventing thrombosis and causing hemorrhage.[4][5]

References

  • Holford, N. H. (1986). Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. Clinical Pharmacokinetics, 11(6), 483–504. [Link]

  • Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. (2003). American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation, 107(12), 1692–1711. [Link]

  • Patel, S., & Singh, R. (2024). Warfarin. In StatPearls. StatPearls Publishing. [Link]

  • Fisher, B. S., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science, 5(4), 249–261. [Link]

  • Warfarin Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Gong, I. Y., et al. (2011). Clinical and Genetic Determinants of Warfarin Pharmacokinetics and Pharmacodynamics during Treatment Initiation. PLOS ONE, 6(11), e27808. [Link]

  • 1-Stage PT-Based Factor Assays. Practical-Haemostasis.com. [Link]

  • Huang, Z., et al. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug Design, Development and Therapy, 9, 4213–4223. [Link]

  • Activated- Partial Thromboplastin Reagent. Labcare diagnostics. [Link]

  • Huang, W. C., et al. (2008). BMS-345541 Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways. Clinical Cancer Research, 14(24), 8246–8255. [Link]

  • Poller, L. (1998). The Prothrombin Time. World Health Organization. [Link]

  • Hell, L., et al. (2023). Effect of factor XI inhibition on tumor cell-induced coagulation activation. Journal of Thrombosis and Haemostasis. [Link]

  • Prothrombin time (PT). University of Technology, Iraq. [Link]

  • Sugiura, T., et al. (2012). APTT reagent with ellagic acid as activator shows adequate lupus anticoagulant sensitivity in comparison to silica-based reagent. Journal of Thrombosis and Haemostasis, 10(11), 2399–2401. [Link]

  • BioClot-APTT. Bioresearch. [Link]

  • IVD APTT. Chronolab. [Link]

  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Scholars Research Library. [Link]

  • Conti, E., et al. (2023). Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity. International Journal of Molecular Sciences, 24(17), 13354. [Link]

  • Partial Thromboplastin Time. Vitro Scient. [Link]

  • Hermann, O., et al. (2005). The IKK inhibitor BMS-345541 ameliorates ischemic brain damage. Nature Medicine, 11(10), 1047–1048. [Link]

  • PT-HS. Linear Chemicals. [Link]

  • Lee, H., et al. (2015). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. Cancer Chemotherapy and Pharmacology, 75(1), 109–117. [Link]

  • PROTHROMBIN TIME. Biorexfars. [Link]

  • Prescott, A. R., & Campbell, K. J. (2009). Inhibitory kappa B kinases as targets for pharmacological regulation. Current Opinion in Pharmacology, 9(5), 564–571. [Link]

  • Frost, C., et al. (2019). First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS-962212, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects. British Journal of Clinical Pharmacology, 85(2), 385–395. [Link]

  • Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. The Journal of Biological Chemistry, 278(3), 1450–1456. [Link]

  • Soriano, F. G., et al. (2015). Inhibition of IκB Kinase Attenuates the Organ Injury and Dysfunction Associated with Hemorrhagic Shock. Molecular Medicine, 21(1), 329–337. [Link]

  • Takahashi, N., et al. (2024). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats. Journal of Pharmaceutical Sciences. [Link]

  • Frost, C., et al. (2019). First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects. British Journal of Clinical Pharmacology, 85(2), 385–395. [Link]

  • Effect of IKK inhibitor BMS 345541 on NFκB activity and apoptotic... ResearchGate. [Link]

  • Inhibitors - Physiology. eClinpath. [Link]

  • Liu, M., et al. (2022). Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology. Frontiers in Pharmacology, 13, 878344. [Link]

  • Treatment with the IKK inhibitor (BMS-345541) inhibits NF- κ B... ResearchGate. [Link]

  • What are preclinical safety pharmacology requirements?. Patsnap Synapse. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of BMS-345541

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of investigational comp...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of investigational compounds like BMS-345541, a potent and selective IKK inhibitor, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of BMS-345541, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our goal is to provide value beyond the product itself, building a foundation of trust through our shared commitment to scientific integrity and safety.

Understanding the Compound: BMS-345541

BMS-345541 is a cell-permeable quinoxaline compound that acts as a highly selective allosteric inhibitor of IκB kinase (IKK), particularly IKK-2.[1][2][3] It is a valuable research tool for studying the NF-κB signaling pathway, which is pivotal in inflammation, immunity, and cell survival.[4][5] Although not approved for human use, its biological activity, including the ability to induce apoptosis and cell cycle arrest, underscores the need for cautious handling and disposal.[1][4]

Property Value
IUPAC Name 4-(2′-Aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline
CAS Number 445430-58-0
Molecular Formula C14H17N5
Molar Mass 255.32 g/mol [6]
Appearance Off-white solid
Solubility BMS-345541: Soluble in DMSO. BMS-345541 Hydrochloride: Water soluble (≥60 mg/mL).[4][5][7]

The Cardinal Rule of Disposal: Segregation and Containment

The foundational principle of proper chemical waste management is the segregation of hazardous materials from the general waste stream. Under no circumstances should BMS-345541 or its contaminated materials be disposed of in regular trash or poured down the sink.[9][10] Such actions violate regulatory frameworks like the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant penalties.[9][11]

Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for the safe disposal of BMS-345541 in various forms.

Unused or Expired Solid Compound
  • Container Selection: The original manufacturer's container is the preferred vessel for disposal. If this is not feasible, use a clearly labeled, sealable, and chemically compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "BMS-345541". Include the approximate quantity and the date of waste generation.[9][12]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible chemicals.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.

Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into direct contact with BMS-345541.

  • Segregation: At the point of use, immediately segregate all contaminated solid waste into a designated, clearly marked hazardous waste container. A plastic bag or a rigid, sealable container lined with a plastic bag is appropriate.

  • Labeling: The container must be labeled "Hazardous Waste" and specify the contents, for example, "Solid waste contaminated with BMS-345541."

  • Storage and Disposal: Once the container is full, seal it and move it to the designated hazardous waste accumulation area for disposal via your institutional EHS program.

Aqueous and Organic Solvent Solutions
  • Waste Stream Compatibility: Maintain separate waste streams for aqueous and organic solvent solutions containing BMS-345541. Do not mix incompatible waste types.

  • Container Selection: Use a sealable, chemically resistant container (e.g., a high-density polyethylene bottle for many solvents, or a glass bottle for others) that is appropriate for the solvent used. Ensure the container is in good condition with a secure, leak-proof cap.[11]

  • Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and BMS-345541, with their approximate concentrations or percentages.[9]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste area, using secondary containment (such as a chemical-resistant tray) to prevent spills.[11] Arrange for disposal through your EHS office.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the proper procedures, the following workflow diagrams illustrate the decision-making and step-by-step processes for handling BMS-345541 waste.

cluster_0 BMS-345541 Waste Generation cluster_1 Solid Waste Stream cluster_2 Liquid Waste Stream cluster_3 Final Disposal Pathway start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Pure Compound or Contaminated Labware? is_solid->solid_waste Yes is_aqueous Aqueous or Organic Solvent? is_liquid->is_aqueous Yes other_waste Consult EHS for Guidance is_liquid->other_waste No aqueous_waste Dispose in Labeled Aqueous Waste Container is_aqueous->aqueous_waste Aqueous organic_waste Dispose in Labeled Organic Waste Container is_aqueous->organic_waste Organic pure_compound Dispose in Original or Labeled Container solid_waste->pure_compound Pure contaminated_labware Dispose in Labeled Waste Bag/Container solid_waste->contaminated_labware Contaminated store Store in Designated Hazardous Waste Area pure_compound->store contaminated_labware->store aqueous_waste->store organic_waste->store ehs_pickup Arrange for EHS/Vendor Pickup store->ehs_pickup

Caption: Decision workflow for segregating BMS-345541 waste.

Decontamination Procedures

In the event of a spill, prompt and proper decontamination is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.

  • Decontaminate: Clean the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste contaminated with BMS-345541.

The Importance of Record-Keeping

Accurate and diligent record-keeping is a cornerstone of laboratory safety and regulatory compliance.[13] Maintain a log of all hazardous waste generated, including the identity of the chemical, the quantity, and the date of generation. This documentation is essential for tracking waste from "cradle to grave" and is often required by regulatory agencies.[12] For investigational compounds used in clinical research, destruction records may need to be kept for several years.[14]

Trust Through Diligence

By adhering to these procedures, we not only ensure the safety of our colleagues and protect the environment but also uphold the integrity of our research. The responsible management of chemical compounds like BMS-345541 is a direct reflection of our commitment to excellence in every facet of our scientific endeavors. Your institutional EHS office is your most valuable partner in this process; always consult them with any questions or for clarification on local and federal regulations.

References

  • Daniels Health. (2025, May 21).
  • Selleck Chemicals. BMS-345541 | IKK-1/IKK-2 Inhibitor | CAS 445430-58-0.
  • Wikipedia. (2025, April 20). BMS-345541.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • APExBIO. (2026, February 5).
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • University of Nevada, Reno. Chapter 20: Chemical Waste Management.
  • BMS-345541 hydrochloride: Selective IKK Inhibitor for NF-.... (2026, January 25).
  • Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-6.
  • MilliporeSigma. Calbiochem IKK Inhibitor III, BMS-345541 1 mg. Fisher Scientific.
  • BMS-345541 Hydrochloride: Selective IKK Inhibitor for Advanced NF-κB P
  • National Center for Advancing Translational Sciences. BMS-345541 - Inxight Drugs.
  • Grokipedia. BMS-345541.
  • U.S. Environmental Protection Agency. (2025, October 15). BMS 345541 - Hazard - Computational Toxicology and Exposure Online Resources.
  • BMS-345541 - gsrs.
  • Bristol Myers Squibb. The Bristol Myers Squibb Safety Data Sheet (SDS)
  • Guidance for Disposal of Drugs Used in Clinical Research. (2011).
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  • IRB Barcelona. (2025, December 2).

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Handling

Handling Guide for BMS-344577 (Apixaban): High-Potency API Protocols

Executive Safety Summary BMS-344577 , chemically known as Apixaban , is a highly potent, selective inhibitor of Factor Xa. While it is a life-saving therapeutic in clinical dosage forms (Eliquis®), the pure Active Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

BMS-344577 , chemically known as Apixaban , is a highly potent, selective inhibitor of Factor Xa. While it is a life-saving therapeutic in clinical dosage forms (Eliquis®), the pure Active Pharmaceutical Ingredient (API) presents significant occupational hazards.[1]

The Critical Hazard: BMS-344577 is a potent anticoagulant.[1] Absorption through inhalation or skin contact can inhibit the body's clotting mechanism, leading to hemorrhage risks. Unlike standard laboratory reagents, the latency of effect means exposure may not be immediately apparent.

Operational Classification:

  • Compound Class: Factor Xa Inhibitor / Anticoagulant.[2]

  • Occupational Exposure Limit (OEL): ~8.3 μg/m³ (8-hour TWA) [1].[1]

  • Occupational Exposure Band (OEB): Band 4 (High Potency).[1]

  • Physical State: White to pale-yellow powder (High dust potential).[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must verify your engineering controls.[3] PPE is the last line of defense, not the first.

Operational StatePrimary Engineering ControlRequired Containment Level
Pure Powder (Weighing/Transfer) Powder Containment Balance Enclosure or IsolatorHigh (HEPA Filtered Exhaust)
Stock Solution (>10 mM) Chemical Fume HoodMedium
Dilute Assay Solution (<10 μM) Standard Benchtop (with absorbent pads)Low

Scientist's Note: If you are weighing BMS-344577 on an open bench with just an N95 mask, you are operating outside of safety compliance . The OEL of 8.3 μg/m³ is invisible to the naked eye. Use a balance enclosure.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Double-Barrier System to prevent dermal absorption and inhalation.[1]

A. Respiratory Protection[3][4][5][6]
  • Standard Operation (Inside Hood/Enclosure): N95 or P100 disposable respirator (NIOSH-approved).[1]

  • Spill Cleanup / Outside Containment: Powered Air-Purifying Respirator (PAPR) with HEPA cartridges or Full-Face Elastomeric Respirator with P100 filters.[1]

B. Dermal Protection (The "Double-Glove" Rule)

Factor Xa inhibitors can be absorbed through the skin, especially when solubilized in organic solvents like DMSO.

  • Inner Glove: Nitrile (minimum 4 mil). Bright color (e.g., orange/purple) to act as a breach indicator.

  • Outer Glove: Extended-cuff Nitrile (minimum 5-6 mil).[1] Overlap with lab coat cuffs.

  • Glove Protocol: Change outer gloves immediately after weighing or if splashed.

C. Body & Eye Protection[1][6][7]
  • Body: Disposable Tyvek® lab coat or sleeve covers are required for powder handling to prevent dust accumulation on personal clothing.

  • Eyes: Chemical splash goggles (ventless preferred) or safety glasses with side shields plus a face shield if handling liquid volumes >50 mL.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of BMS-344577.

PPE_Decision_Tree Start Start: Handling BMS-344577 State_Check Determine Physical State Start->State_Check Solid Pure Powder / Solid API State_Check->Solid Weighing/Transfer Solution_Conc Concentrated Solution (>10 mM in DMSO) State_Check->Solution_Conc Stock Prep Solution_Dil Dilute Assay Solution (<10 μM) State_Check->Solution_Dil Assay Iso_Control REQ: Balance Enclosure / Isolator PPE: Double Nitrile + Tyvek + N95/P100 Solid->Iso_Control Hood_Control REQ: Fume Hood PPE: Double Nitrile + Lab Coat + Safety Glasses Solution_Conc->Hood_Control Bench_Control REQ: Standard Bench PPE: Single Nitrile + Lab Coat Solution_Dil->Bench_Control

Figure 1: Risk-based PPE selection logic for BMS-344577.[1] Note the escalation of controls for solid powder handling.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Decontaminate: Wipe down the balance enclosure with 70% Ethanol before starting to ensure a clean surface.

  • Prepare Solvent: Pre-measure your solvent (e.g., DMSO) so you do not have to handle solvent bottles while holding the API.

  • Static Control: Use an anti-static gun or bar inside the enclosure. BMS-344577 powder can be static and "jump," causing invisible contamination.[1]

Phase 2: Weighing (Critical Risk Point)[1]
  • Don PPE: Put on inner gloves, Tyvek sleeves, and outer gloves.

  • Transfer: Open the source vial only inside the enclosure.

  • Weigh: Use a disposable spatula. Do not return excess powder to the source vial (cross-contamination risk).

  • Seal: Tightly cap the source vial and the destination vial before removing hands from the enclosure.

Phase 3: Solubilization
  • Add solvent (DMSO/Water) immediately to the weighed powder to "wet" it.

  • Once in solution, the inhalation risk drops significantly, but the permeation risk increases .

  • Scientist's Tip: DMSO facilitates the transport of small molecules through skin. If you spill the DMSO stock solution on your glove, remove the glove immediately . Do not wait.

Phase 4: Waste & Disposal

BMS-344577 must never be poured down the drain.[1] It is a bioactive pharmaceutical pollutant.

Waste TypeDisposal Method
Solid Waste (Vials, Weigh boats, contaminated gloves)Incineration Only .[1] Place in yellow "Chemo/Trace" waste bin or High-Hazard solid waste container.
Liquid Waste (Stock solutions, cell media)Collect in dedicated "High Potency/Toxic" liquid waste carboy. Label clearly: "Contains Apixaban - Anticoagulant".[1]
Sharps Standard sharps container (Incineration stream).

Emergency Response Protocols

Scenario A: Powder Spill (Outside Hood)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a PAPR or Full-Face Respirator and Tyvek suit.[1]

  • Contain: Cover spill with damp paper towels (to prevent dust generation).

  • Clean: Wipe from the outside in. Double bag all waste.

  • Verify: If available, swab surface for validation (though HPLC is usually required for detection).

Scenario B: Personnel Exposure
  • Inhalation: Move to fresh air immediately. Seek medical attention. Inform the physician of exposure to a Factor Xa Inhibitor .

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not use alcohol (ethanol/IPA) to wash skin, as this may increase absorption of the drug.

  • Eye Contact: Flush for 15 minutes.

References

  • Affygility Solutions.[4][5][6][7][8] (n.d.). Apixaban - OEL Fastrac with ADE.[1] Retrieved February 22, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026).[5] PubChem Compound Summary for CID 10182969, Apixaban. Retrieved February 22, 2026, from [Link][1]

  • SafeBridge Consultants. (2020). Potent Compound Safety: A Guide to Handling Potent APIs. (Industry Standard Reference).

Sources

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